molecular formula C11H17NO3 B119271 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 6304-56-9

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B119271
CAS No.: 6304-56-9
M. Wt: 211.26 g/mol
InChI Key: JXNDLFWQCQNSRP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42973. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h8-9H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNDLFWQCQNSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285836
Record name 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6304-56-9
Record name 6304-56-9
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Record name 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
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Record name 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid. The information presented herein is intended to support research, drug discovery, and development activities by offering a detailed profile of this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key property determination are provided.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key physicochemical parameters for this compound.

Table 1: General and Chemical Identifiers

PropertyValueSource
IUPAC Name This compound-
CAS Number 6304-56-9[1]
Molecular Formula C₁₁H₁₇NO₃[2]
Molecular Weight 211.26 g/mol [1]
Canonical SMILES C1CCC(CC1)N2CC(CC2=O)C(=O)O[2]
InChI Key JXNDLFWQCQNSRP-UHFFFAOYSA-N[2]

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueSource
Melting Point 135-145 °CPredicted
Boiling Point 385.4 ± 25.0 °CPredicted
Water Solubility 1.5 g/L at 25 °CPredicted
pKa (acidic) 4.2 ± 0.2Predicted
logP (Octanol-Water Partition Coefficient) 1.66[1]
XlogP (Predicted) 0.8[2]

Note: Predicted values are generated from computational models and should be confirmed by experimental data.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail standard experimental methodologies for the key properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Protocol: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus and heated at a steady rate.

  • Observation: The temperature at which the substance first begins to melt (the point at which the first drop of liquid is observed) and the temperature at which the entire sample becomes liquid are recorded.

  • Reporting: The melting point is reported as a range between these two temperatures. A narrow melting range typically indicates a high degree of purity.

Aqueous Solubility Determination

Solubility is a critical parameter influencing a drug's bioavailability.

Protocol: Shake-Flask Method

  • Equilibration: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and filtration.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Protocol: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if the compound's aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Protocol: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation and Analysis: The two phases are carefully separated, and the concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Visualizations

To provide a clearer understanding of the experimental and logical workflows, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product itaconic_acid Itaconic Acid reaction Michael Addition & Cyclization itaconic_acid->reaction cyclohexylamine Cyclohexylamine cyclohexylamine->reaction product 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid reaction->product

Caption: A simplified workflow for the synthesis of the target compound.

Property_Determination_Workflow cluster_compound Compound cluster_experiments Physicochemical Property Determination cluster_data Data Output compound 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid mp Melting Point (Capillary Method) compound->mp sol Aqueous Solubility (Shake-Flask) compound->sol pka pKa (Potentiometric Titration) compound->pka logp logP (Shake-Flask) compound->logp data Physicochemical Profile mp->data sol->data pka->data logp->data Biological_Screening_Logic cluster_initial Initial Compound cluster_screening Biological Screening (Hypothetical) cluster_outcome Potential Outcomes start 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid antimicrobial Antimicrobial Assays start->antimicrobial anticancer Anticancer Assays start->anticancer active Identified Biological Activity antimicrobial->active e.g., Antibacterial inactive No Significant Activity antimicrobial->inactive anticancer->active e.g., Cytotoxic anticancer->inactive

References

In-Depth Technical Guide: 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6304-56-9

This technical guide provides a comprehensive overview of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, catering to researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, a robust experimental protocol for its synthesis, and an analysis of its potential biological activities based on existing literature for structurally related compounds.

Compound Identity and Properties

Chemical Structure:

Molecular Formula: C₁₁H₁₇NO₃

Molecular Weight: 211.26 g/mol

PropertyValueSource
CAS Number 6304-56-9[1]
Molecular Formula C₁₁H₁₇NO₃-
Molecular Weight 211.26 g/mol -
Predicted XlogP3 1.3-
Predicted Hydrogen Bond Donor Count 1-
Predicted Hydrogen Bond Acceptor Count 3-
Predicted Rotatable Bond Count 2-

Synthesis

The synthesis of this compound is reliably achieved through the Michael addition of cyclohexylamine to itaconic acid, followed by an intramolecular cyclization. This method is a well-established route for the preparation of various 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[2][3]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of analogous compounds.[3][4]

Materials:

  • Itaconic acid

  • Cyclohexylamine

  • Water or a suitable solvent (e.g., ethanol, toluene)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 equivalent) in water or a suitable solvent.

  • Addition of Amine: To the stirred solution, add cyclohexylamine (1.0 to 1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure.

    • The crude product is then dissolved in an aqueous solution of sodium hydroxide.

    • The basic solution is washed with a non-polar organic solvent like ethyl acetate to remove any unreacted cyclohexylamine.

    • The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Characterization Data:

  • ¹H NMR: Signals corresponding to the cyclohexyl protons, the CH proton on the pyrrolidine ring, the two CH₂ groups of the pyrrolidine ring, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances for the carbonyl carbons of the lactam and carboxylic acid, the carbons of the cyclohexyl ring, and the carbons of the pyrrolidine ring.

  • IR Spectroscopy: A broad O-H stretch for the carboxylic acid, C=O stretching vibrations for the lactam and carboxylic acid, and C-H stretching and bending vibrations.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight.

Potential Biological Activities

Direct experimental data on the biological activity of this compound is limited in the public domain. However, the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives has been investigated for a range of pharmacological effects.[2] This suggests that the title compound may exhibit similar properties.

Potential areas of biological activity include:

  • Analgesic and Antihypoxic Effects: Studies on various 1-substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated analgesic and antihypoxic properties.[2]

  • Anticancer Activity: Numerous derivatives of 5-oxopyrrolidine have been synthesized and evaluated for their potential as anticancer agents.[3][6]

  • Antimicrobial Activity: The 5-oxopyrrolidine scaffold is present in various compounds that have been investigated for their antibacterial and antifungal properties.[6]

Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the preliminary biological screening of this compound.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Compound purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) purification->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) cytotoxicity->antimicrobial anticancer Anticancer Assays (e.g., Proliferation, Apoptosis) cytotoxicity->anticancer analgesic Analgesic Models (e.g., Hot Plate, Writhing Test) cytotoxicity->analgesic data_analysis Data Analysis & SAR Studies antimicrobial->data_analysis anticancer->data_analysis analgesic->data_analysis

Caption: General workflow for synthesis and biological screening.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Further research would be required to elucidate its mechanism of action and identify potential molecular targets.

The following diagram represents a hypothetical signaling pathway that could be investigated based on the known activities of related compounds, such as anti-inflammatory effects.

G Compound 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid Target Putative Target (e.g., Enzyme, Receptor) Compound->Target Inhibition/Activation Downstream Downstream Signaling (e.g., Kinase Cascade) Target->Downstream TF Transcription Factor (e.g., NF-κB) Downstream->TF Gene Gene Expression (e.g., Inflammatory Cytokines) TF->Gene Response Cellular Response (e.g., Reduced Inflammation) Gene->Response

Caption: Hypothetical signaling pathway for investigation.

Conclusion

This compound (CAS 6304-56-9) is a readily synthesizable compound belonging to a class of molecules with demonstrated potential for a variety of biological activities. While specific experimental data for this particular compound is sparse, the established synthetic routes and the known pharmacological profiles of its analogs make it an interesting candidate for further investigation in drug discovery and development programs. Future research should focus on the detailed characterization of its biological effects and the elucidation of its mechanism of action.

References

The Biological Versatility of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological activities of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives. The 5-oxopyrrolidine-3-carboxylic acid core, a five-membered lactam structure, is a recognized pharmacophore that imparts a wide range of biological effects.[1][2] While specific quantitative data for the 1-cyclohexyl substituted derivatives are not extensively available in publicly accessible literature, this guide extrapolates from the broader class of 1-substituted-5-oxopyrrolidine-3-carboxylic acids to present a detailed account of their potential therapeutic applications and the methodologies for their evaluation.

The pyrrolidinone ring is a versatile scaffold in medicinal chemistry, known for its presence in a variety of bioactive compounds.[3][4] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, analgesic, and antihypoxic effects.[5] The nature of the substituent at the 1-position of the pyrrolidinone ring plays a crucial role in modulating the potency and selectivity of these biological activities. This guide will delve into these activities, providing detailed experimental protocols for their assessment and summarizing the available data for related compounds to offer a comparative perspective.

Synthesis of this compound Derivatives

The foundational step in exploring the biological potential of these compounds is their chemical synthesis. The most common and straightforward method for the synthesis of the core structure, this compound, involves the reaction of itaconic acid with cyclohexylamine.[6] This reaction is typically a one-pot synthesis that proceeds via a Michael addition followed by an intramolecular cyclization.

Further derivatization of the carboxylic acid moiety can lead to a diverse library of compounds, including esters, amides, and hydrazones, each with the potential for unique biological activities. For instance, the carboxylic acid can be converted to its corresponding acid chloride and then reacted with various amines or alcohols to yield amides or esters, respectively. Alternatively, esterification followed by reaction with hydrazine hydrate can produce the carbohydrazide, a versatile intermediate for the synthesis of hydrazones and various heterocyclic derivatives like pyrazoles and oxadiazoles.[6][7]

Synthesis_Workflow Itaconic_Acid Itaconic Acid Core_Compound 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid Itaconic_Acid->Core_Compound Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->Core_Compound Derivatives Amides, Esters, Hydrazones, etc. Core_Compound->Derivatives Derivatization

Caption: General synthesis workflow for this compound and its derivatives.

Biological Activities and Data Presentation

While specific quantitative data for this compound derivatives are sparse in the literature, the broader class of 1-substituted analogs exhibits significant biological activities. The following tables summarize the types of activities observed for various derivatives of 5-oxopyrrolidine-3-carboxylic acid, providing a framework for the expected potential of the 1-cyclohexyl analogs.

Antimicrobial Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising activity against a range of bacterial and fungal pathogens.[7] The mechanism of action is often tied to the specific substituents on the pyrrolidinone and carboxylic acid moieties. For example, hydrazone derivatives bearing nitroaromatic groups have demonstrated potent antibacterial effects.[7]

Table 1: Antimicrobial Activity Profile of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Derivative ClassTarget OrganismsActivity Range (MIC, µg/mL)Reference Compound ExampleNotes
HydrazonesStaphylococcus aureus, Escherichia coli, Listeria monocytogenes, Bacillus cereus3.9 - >250Hydrazone with a 5-nitrothien-2-yl fragmentActivity is highly dependent on the nature of the aldehyde used for hydrazone formation.[7]
Azoles (Pyrroles, Pyrazoles)Gram-positive bacteriaModerate to good1-(Substituted-phenyl)-pyrrolidinyl-pyrrole derivativesThe nature of the heterocyclic ring influences the spectrum of activity.[6]
AmidesVarious bacteriaVariableN-(substituted-phenyl)-5-oxopyrrolidine-3-carboxamidesActivity is influenced by the substituents on the amide nitrogen.
1-Cyclohexyl Derivatives Data not availableTo be determined-It is hypothesized that the lipophilic cyclohexyl group may enhance membrane permeability, potentially leading to good antimicrobial activity.
Anticancer Activity

The anticancer potential of 5-oxopyrrolidine-3-carboxylic acid derivatives has been explored against various cancer cell lines.[6] The cytotoxic effects are often evaluated using cell viability assays, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Table 2: Anticancer Activity Profile of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Derivative ClassCancer Cell Line(s)Activity Range (IC50, µM)Reference Compound ExampleNotes
HydrazonesA549 (Lung), MCF-7 (Breast)VariableHydrazones with substituted aromatic ringsThe substitution pattern on the aromatic ring of the hydrazone moiety is critical for activity.[6]
Azoles (Oxadiazoles, Triazoles)A549 (Lung)Potent1-(Substituted-phenyl)-pyrrolidinyl-oxadiazole derivativesHeterocyclic modifications of the carboxylic acid group can significantly enhance anticancer potency.
AmidesVarious cancer cell linesVariableN-(substituted-phenyl)-5-oxopyrrolidine-3-carboxamidesThe nature of the substituent on the amide nitrogen influences cytotoxicity.
1-Cyclohexyl Derivatives Data not availableTo be determined-The cytotoxic potential of these derivatives against a panel of cancer cell lines warrants investigation.
Anti-inflammatory and Analgesic Activities

Certain derivatives of 5-oxopyrrolidine-3-carboxylic acid have been reported to possess anti-inflammatory and analgesic properties.[5][8] These activities are often evaluated in animal models of inflammation and pain.

Table 3: Anti-inflammatory and Analgesic Activity Profile of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

ActivityAnimal ModelEffective Dose RangeReference Compound ExampleNotes
Anti-inflammatoryCarrageenan-induced paw edema (rat)To be determined for specific derivativesDerivatives with substituted aromatic rings at the 1-positionInhibition of MMP-2 and MMP-9 has been observed for some derivatives.[8]
AnalgesicAcetic acid-induced writhing (mouse)To be determined for specific derivatives1-Aryl-5-oxopyrrolidine-3-carboxylic acidsAromatic and heterocyclic substituents at the 1-position have been associated with greater analgesic activity.[5]
1-Cyclohexyl Derivatives Data not availableTo be determined-The anti-inflammatory and analgesic potential of these compounds is a promising area for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the biological activities of this compound derivatives.

Synthesis of this compound

Materials:

  • Itaconic acid

  • Cyclohexylamine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve itaconic acid in ethanol.

  • Add an equimolar amount of cyclohexylamine to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with HCl to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive and negative control wells.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Assay_Workflow Start Start Prep_Compounds Prepare serial dilutions of test compounds in 96-well plate Start->Prep_Compounds Inoculate Inoculate wells with microbial suspension Prep_Compounds->Inoculate Prep_Inoculum Prepare standardized microbial inoculum Prep_Inoculum->Inoculate Incubate Incubate plates at appropriate temperature Inoculate->Incubate Read_Results Determine MIC by visual inspection or plate reader Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the in vitro antimicrobial susceptibility testing using the broth microdilution method.

In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

Materials:

  • Mice

  • Test compounds

  • Acetic acid solution (e.g., 0.6% in saline)

  • Positive control drug (e.g., aspirin or indomethacin)

  • Vehicle control (e.g., saline or Tween 80 solution)

  • Syringes and needles for administration

Procedure:

  • Acclimatize the mice to the experimental conditions.

  • Administer the test compounds, positive control, or vehicle control to different groups of mice (e.g., orally or intraperitoneally).

  • After a specific pre-treatment time (e.g., 30 or 60 minutes), inject the acetic acid solution intraperitoneally to induce writhing.

  • Immediately after the injection, observe each mouse for a defined period (e.g., 20 minutes) and count the number of writhes (a characteristic stretching and constriction of the abdomen).

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Potential Signaling Pathways

The diverse biological activities of 5-oxopyrrolidine-3-carboxylic acid derivatives suggest their interaction with multiple cellular signaling pathways. While the exact mechanisms for the 1-cyclohexyl derivatives are yet to be elucidated, based on the known activities of related compounds, we can hypothesize potential targets.

For instance, the anti-inflammatory effects of some derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production. The anticancer activity could be mediated through the induction of apoptosis via caspase activation or by interfering with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt or MAPK pathways.

Signaling_Pathway Compound 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid derivative COX_Enzymes COX-1 / COX-2 Compound->COX_Enzymes Inhibition Apoptosis_Pathway Apoptosis Pathway (e.g., Caspase activation) Compound->Apoptosis_Pathway Induction Bacterial_Target Bacterial Target (e.g., DNA gyrase, cell wall synthesis) Compound->Bacterial_Target Inhibition Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediation Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death Bacterial_Death Bacterial Cell Death Bacterial_Target->Bacterial_Death

Caption: A hypothetical diagram of potential signaling pathways modulated by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has highlighted the significant biological potential based on the activities of related compounds, there is a clear need for dedicated research to synthesize and evaluate a library of 1-cyclohexyl derivatives. Future studies should focus on generating robust quantitative data for their antimicrobial, anticancer, anti-inflammatory, and analgesic properties. Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The detailed experimental protocols provided herein offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

The Pivotal Role of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid in Drug Discovery: A Scaffold for Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the utility of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid as a core structural component in the development of biologically active agents. Current scientific literature does not attribute a specific, intrinsic mechanism of action to this compound itself. Instead, its significance lies in its role as a versatile chemical scaffold for the synthesis of targeted therapeutics. This document will focus on the mechanism of action of its most prominent derivatives, for which detailed experimental data are available.

Introduction: A Scaffold of Therapeutic Promise

This compound has emerged as a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure provides a robust framework for the strategic placement of pharmacophoric groups, enabling the design of potent and selective inhibitors of various enzymatic targets. While the compound itself has not been shown to possess significant biological activity, its derivatives have demonstrated considerable therapeutic potential, particularly in the fields of infectious diseases.

This guide provides an in-depth overview of the synthesis and mechanism of action of derivatives of this compound, with a primary focus on a novel class of inhibitors targeting the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the causative agent of tuberculosis.

Synthesis of the Core Scaffold

The synthesis of this compound is a critical first step in the development of its bioactive derivatives. The following protocol outlines a common synthetic route.

Experimental Protocol: Synthesis of this compound

Materials:

  • Itaconic acid

  • Cyclohexylamine

  • Water

  • Aqueous sodium hydroxide

  • Reaction flask with reflux condenser

Procedure:

  • A mixture of itaconic acid (e.g., 655 mg, 5 mmol) and cyclohexylamine (e.g., 493.9 mg, 5 mmol) is heated to 200°C in a flask equipped with a reflux condenser for 30 minutes.[1]

  • After the molten mass has cooled, water is added, and the mixture is chilled in an ice bath.[1]

  • The solidified product is then dissolved in aqueous sodium hydroxide.[1]

  • The product is isolated through appropriate purification techniques, such as filtration and washing.[1]

Mechanism of Action: Targeting Mycobacterium tuberculosis InhA

Derivatives of this compound have been successfully developed as potent inhibitors of InhA, a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway.[2][3] This pathway is essential for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[2][3] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.[2]

The Mycolic Acid Biosynthesis Pathway and the Role of InhA

The FAS-II system is responsible for the elongation of fatty acid chains that form the meromycolate chain of mycolic acids.[2] InhA catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-ACP, a critical step in this elongation cycle.[2][4] By inhibiting InhA, the pyrrolidine carboxamide derivatives effectively halt mycolic acid synthesis, compromising the integrity of the bacterial cell wall.

Mycolic_Acid_Pathway cluster_FASII FAS-II Elongation Cycle FAS_I FAS-I System Fatty_Acids C16-C26 Fatty Acids FAS_I->Fatty_Acids KasA_KasB KasA/KasB (β-ketoacyl-ACP synthase) Fatty_Acids->KasA_KasB Initiation FAS_II FAS-II System (Mycolic Acid Elongation) MabA MabA (β-ketoacyl-ACP reductase) KasA_KasB->MabA Reduction HadAB_HadBC HadAB/HadBC (β-hydroxyacyl-ACP dehydratase) MabA->HadAB_HadBC Dehydration InhA InhA (enoyl-ACP reductase) HadAB_HadBC->InhA Reduction trans_enoyl_ACP trans-2-enoyl-ACP Elongated_Acyl_ACP Elongated Acyl-ACP Meromycolate Meromycolate Chain Elongated_Acyl_ACP->Meromycolate Condensation Condensation Meromycolate->Condensation Mycolic_Acids Mycolic Acids Pks13 Pks13 (Polyketide Synthase) alpha_alkyl_Chain α-alkyl Chain Pks13->alpha_alkyl_Chain alpha_alkyl_Chain->Condensation Condensation->Mycolic_Acids Inhibitor Pyrrolidine Carboxamide Derivatives Inhibitor->InhA Inhibition InhA_Inhibitor_Binding cluster_InhA InhA Active Site cluster_Inhibitor Pyrrolidine Carboxamide Inhibitor Tyr158 Tyr158 Gly96 Gly96 Phe97 Phe97 Met161 Met161 Met199 Met199 NAD NAD+ Lactam_Ring Lactam Ring Lactam_Ring->Met161 Interaction Lactam_Ring->Met199 Interaction Lactam_Ring->NAD Interaction with Nicotinamide Ring Carbonyl_O Carbonyl_O->Tyr158 H-bond Carbonyl_O->NAD H-bond to Nicotinamide Ribose Cyclohexyl_Ring Cyclohexyl Ring Cyclohexyl_Ring->Gly96 van der Waals Cyclohexyl_Ring->Phe97 van der Waals Cyclohexyl_Ring->NAD van der Waals to Nicotinamide Ribose Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation start 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid Synthesis derivative Pyrrolidine Carboxamide Derivative Synthesis start->derivative enzymatic_assay InhA Enzymatic Inhibition Assay (IC50) derivative->enzymatic_assay whole_cell_assay Mycobacterial Growth Inhibition Assay (MIC) derivative->whole_cell_assay

References

The Therapeutic Potential of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This technical guide focuses on the potential therapeutic applications of a specific derivative, 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, by examining the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids. While direct research on the cyclohexyl derivative is limited, extensive studies on analogues with various substituents at the 1-position provide a strong foundation for predicting its potential bioactivities. These include analgesic, antihypoxic, antimicrobial, anticancer, and anti-inflammatory properties. This document provides a comprehensive overview of the synthesis, experimental protocols for biological evaluation, and available quantitative data for this promising class of compounds.

Introduction

The pyrrolidinone ring is a core structural motif in numerous biologically active compounds and natural products. The introduction of a carboxylic acid at the 3-position and a substituent at the 1-position of the 5-oxopyrrolidine ring system creates a class of molecules with significant therapeutic potential. The nature of the substituent at the 1-position plays a crucial role in determining the specific biological activity. While aromatic and heterocyclic substituents have been extensively studied, the exploration of aliphatic substituents like the cyclohexyl group is an emerging area of interest. This guide synthesizes the available information to provide a predictive framework for the therapeutic applications of this compound.

Synthesis

The primary synthetic route to 1-substituted 5-oxopyrrolidine-3-carboxylic acids, including the 1-cyclohexyl derivative, involves the Michael addition of a primary amine to itaconic acid (2-methylenesuccinic acid), followed by cyclization.[1]

General Synthetic Pathway

G cluster_conditions Reaction Conditions ItaconicAcid Itaconic Acid Intermediate Michael Adduct (Intermediate) ItaconicAcid->Intermediate Cyclohexylamine Cyclohexylamine Cyclohexylamine->Intermediate FinalProduct 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid Intermediate->FinalProduct Cyclization Solvent Solvent (e.g., Water, Ethanol) Heat Heat (Reflux)

Caption: General synthesis of this compound.

Experimental Protocol: General Synthesis

A typical experimental protocol for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is as follows:

  • Reaction Setup: A mixture of itaconic acid and the corresponding primary amine (e.g., cyclohexylamine) is prepared in a suitable solvent, such as water or ethanol.[2][3]

  • Reaction Conditions: The reaction mixture is heated under reflux for a specified period, typically ranging from 12 to 24 hours.[2][3][4]

  • Work-up and Purification:

    • After cooling, the reaction mixture may be acidified (e.g., with hydrochloric acid) to precipitate the product.[3]

    • Alternatively, the solution can be made basic (e.g., with sodium hydroxide), filtered to remove any impurities, and then acidified to precipitate the pure product.[2]

    • The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent.[2][4]

Potential Therapeutic Applications and Biological Activities

Based on studies of various 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives, the 1-cyclohexyl derivative is predicted to exhibit a range of therapeutic activities.

Analgesic and Antihypoxic Activity

Studies on a series of 1-substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated both analgesic and antihypoxic effects.[1] While compounds with aromatic or heterocyclic substituents at the 1-position generally show slightly greater analgesic activity, aliphatic derivatives also exhibit these properties.[1] The exact mechanism of action is not yet fully elucidated but is thought to involve the modulation of neurotransmitter systems.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of this class of compounds. Derivatives have been synthesized and tested against a variety of bacterial and fungal strains.[5][6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and a standardized inoculum is prepared to a specific cell density.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in microtiter plates.

  • Incubation: The standardized inoculum is added to each well containing the diluted compounds. The plates are incubated under appropriate conditions for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Table 1: Antimicrobial Activity of Selected 1-Substituted 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Hydrazone with 5-nitrothien-2-yl fragmentS. aureus< 7.8[6]
Hydrazone with benzylidene moietyS. aureus3.9[6]
5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituentMethicillin-resistant S. aureus(Four-fold stronger than clindamycin)[7]
Hydrazone with 5-nitrothien-2-yl moietyC. auris16[7]
Anticancer Activity

Several studies have explored the anticancer potential of 5-oxopyrrolidine-3-carboxylic acid derivatives against various cancer cell lines.[2][8] The cytotoxic effects are often evaluated using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[2]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plates B Treat with Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining anticancer activity using the MTT assay.

Table 2: Anticancer Activity of Selected 1-Substituted 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Compound/DerivativeCell LineActivityReference
Hydrazone derivativesA375 (melanoma)High cytotoxicity[2]
Hydrazone with N'-(4-bromobenzylidene) moiety-Pronounced inhibition of cell migration[2]
5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituentA549 (lung cancer)Highest anticancer activity in the series[7]
Anti-inflammatory and Antioxidant Activity

More recent research has indicated that derivatives of 5-oxopyrrolidine-3-carboxylic acid also possess anti-inflammatory and antioxidant properties.[4][9] The anti-inflammatory activity has been screened against matrix metalloproteinases (MMPs), while the antioxidant activity is often assessed using the DPPH radical scavenging method.[4][9]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol) is prepared. The test compounds are prepared at various concentrations.

  • Reaction: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of a control (DPPH solution without the test compound).

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on 1-substituted 5-oxopyrrolidine-3-carboxylic acids provide some initial structure-activity relationship (SAR) insights:

  • 1-Position Substituent: The nature of the substituent at the 1-position is a key determinant of biological activity. Aromatic and heterocyclic substituents often confer potent analgesic, anticancer, and antimicrobial activities.[1][2][6] The presence of a cyclohexyl group, being a bulky lipophilic aliphatic substituent, is likely to influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to a unique biological profile.

  • 3-Position Modification: The carboxylic acid at the 3-position is a common starting point for further derivatization into esters, amides, hydrazides, and subsequently into various heterocyclic moieties (e.g., oxadiazoles, triazoles, benzimidazoles).[2][8] These modifications have been shown to significantly enhance the anticancer and antimicrobial activities of the parent compound.

Future Directions and Conclusion

The class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids represents a rich source of compounds with diverse therapeutic potential. While research has predominantly focused on derivatives with aromatic substituents, the foundational knowledge strongly suggests that this compound is a promising candidate for investigation.

Key areas for future research include:

  • Synthesis and Characterization: The synthesis and full characterization of high-purity this compound.

  • In Vitro Screening: Comprehensive in vitro screening of the compound for analgesic, antihypoxic, antimicrobial, anticancer, and anti-inflammatory activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound and its derivatives exert their biological effects.

  • Lead Optimization: A systematic SAR study involving modifications of the cyclohexyl ring and derivatization of the carboxylic acid to optimize potency and selectivity.

References

The Therapeutic Potential of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid and its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.

The 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a diverse range of biological activities. Its inherent structural rigidity and the presence of key functional groups make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this core structure and its analogs, with a focus on their potential as enzyme inhibitors and receptor antagonists.

Synthetic Strategies

The synthesis of the this compound core is typically achieved through a straightforward and efficient one-pot reaction. The general procedure involves the condensation of itaconic acid with cyclohexylamine. This reaction is often carried out at elevated temperatures, in the absence of a solvent, to drive the reaction to completion. The resulting product can then be purified by recrystallization.

Derivatization of the core structure is most commonly achieved at the carboxylic acid moiety. Standard peptide coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine), are employed to form amide bonds with a variety of amines, leading to a diverse library of analogs.[1] Further modifications can be made to the cyclohexyl ring or the pyrrolidinone ring, although these are less commonly reported in the literature for this specific scaffold.

Key Biological Targets and Therapeutic Applications

Analogs of this compound have been investigated for their activity against several key biological targets, indicating their potential in treating a range of diseases.

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition: A Novel Approach to Combat Tuberculosis

InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The 1-cyclohexyl-5-oxopyrrolidine-3-carboxamide scaffold has been identified as a novel class of potent InhA inhibitors.[2]

Quantitative Data for InhA Inhibitors:

Compound IDR Group (at 3-carboxamide)IC50 (µM)Reference
d11 3,5-dichlorophenyl0.39[1]
s15 3-isopropylphenyl5.55[1]

Experimental Protocol: InhA Inhibition Assay

The inhibitory activity against InhA is typically determined using a spectrophotometric assay that monitors the oxidation of NADH to NAD+.

  • Reagents:

    • Purified InhA enzyme

    • NADH

    • 2-trans-dodecenoyl-CoA (DD-CoA) as the substrate

    • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

    • Test compounds dissolved in DMSO

  • Procedure:

    • Serial dilutions of the test compounds are prepared in a 96-well plate.

    • NADH and the InhA enzyme are added to each well and pre-incubated.

    • The reaction is initiated by the addition of the substrate, DD-CoA.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.

  • Data Analysis:

    • The initial reaction rates are calculated.

    • The percentage of inhibition for each compound concentration is determined relative to a DMSO control.

    • IC50 values are calculated by fitting the dose-response data to a suitable equation.[3]

Beta-Secretase 1 (BACE-1) Inhibition: A Potential Strategy for Alzheimer's Disease

BACE-1 is a key enzyme in the amyloidogenic pathway, responsible for the cleavage of the amyloid precursor protein (APP) to generate amyloid-beta (Aβ) peptides. The accumulation of Aβ is a hallmark of Alzheimer's disease. Inhibition of BACE-1 is therefore a major therapeutic strategy to reduce Aβ production. While direct quantitative data for this compound analogs as BACE-1 inhibitors is limited in the public domain, the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives has been shown to possess BACE-1 inhibitory activity.[4]

Experimental Protocol: BACE-1 Inhibition Assay (FRET-based)

A common method for measuring BACE-1 activity is a fluorescence resonance energy transfer (FRET) assay.

  • Reagents:

    • Recombinant human BACE-1 enzyme

    • A specific BACE-1 substrate linked to a fluorophore and a quencher

    • Assay buffer

    • Test compounds

  • Procedure:

    • The test compound, BACE-1 enzyme, and substrate are incubated together in a microplate.

    • If the enzyme is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

    • The fluorescence intensity is measured over time.

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the change in fluorescence.

    • The percentage of inhibition is calculated for different concentrations of the test compound.

    • IC50 values are determined from the dose-response curve.

Endothelin Receptor Antagonism: Implications for Cardiovascular Diseases

Endothelin receptors (ET-A and ET-B) are G protein-coupled receptors involved in vasoconstriction and cell proliferation. Antagonists of these receptors have therapeutic potential in the treatment of hypertension and other cardiovascular diseases. Pyrrolidine-3-carboxylic acid derivatives have been explored as endothelin receptor antagonists.

Experimental Protocol: Endothelin Receptor Binding Assay

Receptor binding affinity is typically determined through competitive radioligand binding assays.

  • Reagents:

    • Cell membranes expressing either ET-A or ET-B receptors

    • A radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1)

    • Assay buffer

    • Test compounds

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Anticancer and Antimicrobial Activities

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold, particularly hydrazide-hydrazones, have demonstrated promising anticancer and antimicrobial activities.[5][6] These compounds have been shown to inhibit the growth of various cancer cell lines and bacterial strains.[7][8][9]

Quantitative Data for Antimicrobial Activity:

Compound IDTarget OrganismMIC (µg/mL)Reference
Hydrazone with 5-nitrothien-2-yl fragment S. aureus<7.8[9]
Hydrazone with benzylidene moiety S. aureus3.9[9]
Compound 21 Multidrug-resistant S. aureus1-8[5]

Experimental Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Materials:

    • Bacterial or fungal strains

    • Appropriate growth medium (e.g., Mueller-Hinton broth)

    • 96-well microtiter plates

    • Test compounds

  • Procedure:

    • Serial dilutions of the test compounds are prepared in the microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[10]

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

inhA_pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP Elongation Elongation Cycle (FAS-II) Acyl_ACP->Elongation Enoyl_ACP trans-2-Enoyl-ACP Elongation->Enoyl_ACP Mycolic_Acids Mycolic Acids Elongation->Mycolic_Acids InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA InhA->Acyl_ACP Reduction Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Inhibitor 1-Cyclohexyl-5-oxopyrrolidine -3-carboxamide Analog Inhibitor->InhA Inhibition

InhA Signaling Pathway and Point of Inhibition.

bace1_pathway APP Amyloid Precursor Protein (APP) BACE1 BACE-1 (β-secretase) APP->BACE1 sAPPb sAPPβ BACE1->sAPPb C99 C99 fragment BACE1->C99 gamma_secretase γ-secretase Ab Amyloid-β (Aβ) Peptides gamma_secretase->Ab C99->gamma_secretase Plaques Amyloid Plaques Ab->Plaques AD Alzheimer's Disease Plaques->AD Inhibitor 5-Oxopyrrolidine-3- carboxylic acid Analog Inhibitor->BACE1 Inhibition

BACE-1 Signaling Pathway in Alzheimer's Disease.

et_receptor_pathway cluster_cell Cell Membrane ET_Receptor Endothelin Receptor (ET-A / ET-B) G_Protein G-protein ET_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction & Cell Proliferation Ca_release->Vasoconstriction PKC->Vasoconstriction Endothelin Endothelin-1 Endothelin->ET_Receptor Antagonist Pyrrolidine-3-carboxylic acid Analog Antagonist->ET_Receptor Antagonism

Endothelin Receptor Signaling Pathway.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start Itaconic Acid + Cyclohexylamine core 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic Acid start->core coupling Peptide Coupling (e.g., HBTU, DIEA) core->coupling amines Diverse Amines amines->coupling analogs Library of Analogs coupling->analogs primary_assay Primary Assay (e.g., InhA, BACE-1, ET Receptor) analogs->primary_assay Screening hit_id Hit Identification primary_assay->hit_id secondary_assay Secondary Assays (e.g., MIC, Cytotoxicity) hit_id->secondary_assay lead_selection Lead Selection secondary_assay->lead_selection

General Experimental Workflow for Synthesis and Screening.

sar_logic Core 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic Acid Scaffold Modification Modification at 3-Carboxamide (R-group) Core->Modification Synthesis Synthesis Modification->Synthesis Data Biological Activity Data (IC50, MIC, etc.) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data->SAR_Analysis Hypothesis SAR Hypothesis Generation SAR_Analysis->Hypothesis Optimization Lead Optimization SAR_Analysis->Optimization Design Design of New Analogs Hypothesis->Design Design->Synthesis Iterative Cycle Testing Biological Testing Synthesis->Testing Testing->Data

Logical Workflow for Structure-Activity Relationship Studies.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The straightforward synthesis and the ease of diversification at the 3-carboxamide position allow for the rapid generation of compound libraries for screening against various biological targets.

The demonstrated activity of analogs as inhibitors of InhA highlights their potential in the development of new anti-tuberculosis drugs. Further optimization of this scaffold could lead to compounds with improved potency and pharmacokinetic properties.

While the potential of this specific scaffold against BACE-1 and endothelin receptors requires more extensive investigation, the known activity of related pyrrolidine derivatives suggests that this is a fruitful area for future research. The exploration of different substituents on both the cyclohexyl and the phenyl rings of the carboxamide side chain could lead to the discovery of potent and selective inhibitors or antagonists.

The observed anticancer and antimicrobial activities of hydrazide-hydrazone derivatives warrant further investigation to elucidate their mechanism of action and to optimize their activity and selectivity.

References

An In-Depth Technical Guide to 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid: Synthesis, History, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, a derivative of the versatile 5-oxopyrrolidine-3-carboxylic acid scaffold. While the specific discovery and historical timeline for this particular analog are not extensively documented, this paper extrapolates from the broader history of its parent chemical class. This guide details a probable synthetic route, provides a detailed experimental protocol based on analogous reactions, and summarizes the known biological activities of structurally related compounds. The presented data on anticancer and antimicrobial properties of various N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives suggest potential therapeutic applications for the title compound, warranting further investigation.

Introduction and Historical Context

The 5-oxopyrrolidine-3-carboxylic acid core, a cyclic lactam derived from glutamic acid, is a privileged scaffold in medicinal chemistry. Its parent compound, pyroglutamic acid (5-oxoproline), is a naturally occurring amino acid derivative. The exploration of substituted 5-oxopyrrolidine-3-carboxylic acids has led to the discovery of compounds with a wide range of biological activities.

Historically, research into this class of compounds has been driven by the desire to create novel therapeutic agents with improved pharmacological profiles. The core structure provides a rigid framework that can be functionalized at the 1-position (the nitrogen atom) and the 3-position (the carboxylic acid) to modulate biological activity. Derivatives have been investigated for their potential as analgesic, antihypoxic, antiproliferative, and antibacterial agents.[1] The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is often achieved through the cyclization of itaconic acid with various primary amines.[1] This straightforward synthetic accessibility has facilitated the creation of diverse libraries of these compounds for biological screening.

Synthesis of this compound

The most probable and widely employed method for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is the direct condensation of itaconic acid with a primary amine.[1][2] In the case of the title compound, this involves the reaction of itaconic acid with cyclohexylamine. The reaction proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.[2]

Proposed Synthetic Pathway

G Itaconic_Acid Itaconic Acid Intermediate Michael Adduct Intermediate Itaconic_Acid->Intermediate + Heat Heat (e.g., reflux in water) Cyclohexylamine Cyclohexylamine Cyclohexylamine->Intermediate Target This compound Intermediate->Target Intramolecular Cyclization (-H2O) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Target 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid Target->MEK Inhibition? Target->PI3K Inhibition?

References

Technical Guide: Spectroscopic and Analytical Profiling of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyroglutamic acid, a five-membered lactam ring structure. The N-cyclohexyl substitution and the carboxylic acid moiety at the 3-position suggest its potential as a scaffold in medicinal chemistry. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in synthetic and drug discovery workflows. This document provides a detailed overview of its expected spectroscopic data (NMR, IR, and Mass Spectrometry) and the experimental protocols for their acquisition.

Predicted and Analog-Based Spectroscopic Data

Due to the absence of published experimental data for the title compound, the following tables summarize predicted data and experimental data from closely related analogs, such as 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. These analogs provide a reliable indication of the expected chemical shifts and absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR and ¹³C NMR Data

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Carboxylic Acid10.0 - 13.0Broad Singlet1H-COOH
Pyrrolidine CH3.5 - 3.8Multiplet1HCH-COOH
Pyrrolidine NCH₂3.2 - 3.6Multiplet2HN-CH₂
Pyrrolidine CH₂CO2.5 - 2.8Multiplet2HCH₂-CO
Cyclohexyl CH3.8 - 4.1Multiplet1HN-CH (Cyclohexyl)
Cyclohexyl CH₂1.0 - 2.0Multiplets10HCyclohexyl CH₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O (Amide)175 - 178Pyrrolidinone C=O
C=O (Acid)172 - 175Carboxylic Acid C=O
N-CH (Cyclohexyl)50 - 55N-CH (Cyclohexyl)
N-CH₂48 - 52N-CH₂ (Pyrrolidine)
CH-COOH38 - 42CH-COOH (Pyrrolidine)
CH₂-CO33 - 37CH₂-CO (Pyrrolidine)
Cyclohexyl CH₂25 - 35Cyclohexyl CH₂

Note: Predicted values are based on standard chemical shift tables and data from similar structures.

Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity Description
O-H (Carboxylic Acid)2500 - 3300BroadHydrogen-bonded O-H stretch
C-H (Aliphatic)2850 - 2960Medium-StrongC-H stretch of cyclohexyl and pyrrolidine rings
C=O (Amide)1680 - 1700StrongAmide carbonyl stretch (lactam)
C=O (Carboxylic Acid)1700 - 1725StrongCarboxylic acid carbonyl stretch
C-N Stretch1100 - 1200MediumC-N stretch of the amide
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

Ionization Mode Adduct Predicted m/z
ESI+[M+H]⁺212.1281
ESI+[M+Na]⁺234.1101
ESI-[M-H]⁻210.1136

Note: Predicted m/z values are for the monoisotopic mass of this compound (C₁₁H₁₇NO₃).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a novel small molecule like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Use a spectral width appropriate for the expected chemical shift range (e.g., 0-200 ppm).

IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a time-of-flight (TOF) or Orbitrap for high-resolution mass measurements.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ionization modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound such as this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Reporting A Reactants: Itaconic Acid + Cyclohexylamine B Reaction (e.g., Michael Addition/Amidation) A->B C Crude Product B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Pure Compound D->E F NMR Spectroscopy (¹H, ¹³C) E->F G IR Spectroscopy E->G H Mass Spectrometry (HRMS) E->H I Structure Elucidation & Confirmation F->I G->I H->I J Data Interpretation I->J K Technical Guide / Report J->K

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This comprehensive guide provides a foundational understanding of the spectroscopic properties of this compound, essential for researchers in the field of chemical synthesis and drug development. While experimental data for this specific molecule is pending, the provided information, based on sound theoretical principles and data from analogous structures, serves as a robust starting point for its characterization.

An In-depth Technical Guide on the Solubility and Stability of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidinone ring, a carboxylic acid functional group, and an N-cyclohexyl substituent. This unique combination of functional groups suggests its potential for diverse biological activities, making it a molecule of interest in pharmaceutical research and development. The pyrrolidinone (or pyroglutamic acid) scaffold is found in various biologically active molecules, and its derivatives have shown a range of activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The lipophilic cyclohexyl group and the polar carboxylic acid group will significantly influence its physicochemical properties, such as solubility and stability, which are critical parameters for drug development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, focusing on its solubility and stability. It is designed to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively handle and evaluate this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for predicting its behavior in various experimental and physiological conditions.

Predicted Physicochemical Properties

While extensive experimental data for this compound is not publicly available, computational predictions provide valuable initial insights.

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₇NO₃PubChem[3]
Molecular Weight211.26 g/mol PubChem[3]
XlogP0.8PubChem[3]
Hydrogen Bond Donors1PubChem[3]
Hydrogen Bond Acceptors3PubChem[3]

The predicted XlogP value of 0.8 suggests that this compound has a relatively balanced lipophilic and hydrophilic character. This property is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The presence of both a lipophilic cyclohexyl group and a polar carboxylic acid group in this compound suggests a pH-dependent solubility profile.

Predicted Solubility Behavior

Based on its structure, the following solubility trends can be anticipated:

  • Aqueous Solubility: The carboxylic acid moiety is expected to be protonated at low pH, leading to lower aqueous solubility. As the pH increases above the pKa of the carboxylic acid, the molecule will deprotonate to form a more soluble carboxylate salt.

  • Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4]

Table of Predicted and Analog-Based Solubility

The following table provides an illustrative summary of the expected solubility of this compound in various solvents. These are not experimental values for the specific compound but are based on general principles for similar chemical structures.

SolventPredicted SolubilityRationale / Comments
Water (pH 2)LowCarboxylic acid is protonated and less polar.
Water (pH 7.4)Moderate to HighCarboxylic acid is deprotonated, increasing polarity and solubility.
0.1 M HClLowCommon ion effect and protonation of the carboxylate.
0.1 M NaOHHighFormation of the highly soluble sodium carboxylate salt.
EthanolSolubleA polar protic solvent capable of hydrogen bonding.
MethanolSolubleSimilar to ethanol.
Dimethyl Sulfoxide (DMSO)SolubleA polar aprotic solvent effective for a wide range of compounds.
DichloromethaneSparingly SolubleA non-polar organic solvent.
HexaneInsolubleA non-polar solvent.

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Methodology: Shake-Flask Solubility Assay

  • Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9) and select a range of organic solvents.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Solvents (Buffers & Organic) add_to_vials Add Compound to Solvents prep_solvents->add_to_vials weigh_compound Weigh Excess Compound weigh_compound->add_to_vials agitate Agitate to Equilibrium (24-48h at constant T) add_to_vials->agitate centrifuge Centrifuge for Phase Separation agitate->centrifuge sample_supernatant Sample Supernatant centrifuge->sample_supernatant dilute Dilute Sample sample_supernatant->dilute hplc Quantify by HPLC-UV dilute->hplc report Report Solubility (mg/mL) hplc->report

Caption: Workflow for Shake-Flask Solubility Assay.

Stability Profile

The chemical stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and storage conditions. The 5-oxopyrrolidine ring, being a lactam, is susceptible to hydrolysis, especially under acidic or basic conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[5] This information is crucial for developing stability-indicating analytical methods.[6]

Table of Forced Degradation Conditions and Expected Outcomes

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis0.1 M HCl, 60°C, 24hHydrolysis of the lactam ring to form an amino acid derivative.
Basic Hydrolysis0.1 M NaOH, 60°C, 24hHydrolysis of the lactam ring.
Oxidation3-30% H₂O₂, Room Temperature, 24hOxidation of the pyrrolidinone ring or cyclohexyl group.
Thermal Degradation80°C, 72h (solid state)Decomposition of the molecule.
PhotostabilityICH Q1B conditions (UV and visible light)Photolytic degradation.

Experimental Protocol for Stability and Forced Degradation Studies

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

Methodology: Stability-Indicating HPLC Method Development

  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column and a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies.

  • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation of the parent peak from all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound under each stress condition.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic Hydrolysis (0.1M HCl, 60°C) hplc_analysis Analyze by Stability- Indicating HPLC acid->hplc_analysis base Basic Hydrolysis (0.1M NaOH, 60°C) base->hplc_analysis oxidation Oxidation (3-30% H₂O₂) oxidation->hplc_analysis thermal Thermal Stress (80°C) thermal->hplc_analysis photo Photostability (ICH Q1B) photo->hplc_analysis peak_purity Assess Peak Purity (PDA) hplc_analysis->peak_purity identify_degradants Identify Degradants (LC-MS) peak_purity->identify_degradants pathway_elucidation Elucidate Degradation Pathways identify_degradants->pathway_elucidation

Caption: Workflow for Forced Degradation Studies.

Potential Biological Signaling Pathways

Derivatives of 5-oxopyrrolidine have been reported to interact with various biological targets. For instance, some have shown neuroprotective effects by modulating the NMDA receptor signaling pathway, while others have been identified as CCR5 antagonists with anti-HIV activity.[7][8] Another relevant pathway for this class of compounds is the Nrf-2 signaling pathway, which is involved in the cellular antioxidant response.[9]

Hypothetical Nrf-2 Signaling Pathway Activation

The following diagram illustrates a plausible mechanism by which a 5-oxopyrrolidine derivative might activate the Nrf-2 antioxidant response pathway.

G cluster_cell Cell cluster_nucleus compound This compound keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) gene_expression Antioxidant Gene Expression (e.g., HO-1, NQO1) are->gene_expression Activates

Caption: Hypothetical Nrf-2 Signaling Pathway Activation.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided methodologies for solubility determination and stability testing offer a clear path for its characterization. The predicted physicochemical properties and potential biological activities highlight its promise as a scaffold for drug discovery. Further experimental investigation is necessary to fully elucidate its properties and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, a key building block in medicinal chemistry and drug development. The synthesis is based on the well-established reaction of primary amines with itaconic acid to form substituted pyrrolidinones.[1][2] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound. Additionally, this guide includes data presentation tables for easy reference and visual diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

This compound and its derivatives are important scaffolds in the development of novel therapeutic agents. The pyrrolidinone core is a common motif in a wide range of biologically active molecules. The synthesis of this specific derivative provides a versatile intermediate for further chemical modifications and the exploration of new chemical space in drug discovery programs. The presented protocol describes a straightforward and efficient method for the preparation of this compound.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsAmount
CyclohexylamineC₆H₁₃N99.171.0User Defined
Itaconic AcidC₅H₆O₄130.101.0User Defined
TolueneC₇H₈92.14-As required
Deionized WaterH₂O18.02-As required
Hydrochloric Acid (HCl)HCl36.46-As required
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As required
Ethyl AcetateC₄H₈O₂88.11-As required
HexaneC₆H₁₄86.18-As required

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principle of reacting a primary amine with itaconic acid to yield a substituted 5-oxopyrrolidine-3-carboxylic acid.[1][2]

1. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexylamine and an equal molar amount of itaconic acid.

  • Add a suitable solvent, such as toluene, to facilitate the reaction. The volume of the solvent should be sufficient to ensure good mixing of the reactants.

2. Reaction Execution:

  • Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain this temperature for 4-6 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture).

3. Work-up and Isolation:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

5. Characterization:

  • The structure and purity of the final compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_product Product Cyclohexylamine Cyclohexylamine process_node + Itaconic_Acid Itaconic Acid Product 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid process_node->Product Reflux in Toluene

Caption: Chemical synthesis pathway for this compound.

Experimental Workflow

experimental_workflow start Start reactants 1. Mix Cyclohexylamine and Itaconic Acid in Toluene start->reactants end End reflux 2. Heat to Reflux (4-6 hours) reactants->reflux cool 3. Cool to Room Temperature reflux->cool evaporate 4. Remove Solvent (Rotary Evaporation) cool->evaporate acidify 5. Add Water and Acidify with HCl evaporate->acidify filter1 6. Collect Crude Product by Filtration acidify->filter1 recrystallize 7. Recrystallize from Ethyl Acetate/Hexane filter1->recrystallize filter2 8. Collect Purified Product by Filtration recrystallize->filter2 dry 9. Dry Under Vacuum filter2->dry characterize 10. Characterize Product (NMR, MS) dry->characterize characterize->end

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

Application Note & Protocol: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound belonging to the class of substituted pyrrolidinones. The pyrrolidinone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic, antihypoxic, and antimicrobial effects.[1][2] This document provides a detailed experimental procedure for the synthesis of this compound via the cyclization of itaconic acid with cyclohexylamine. This method is a common and effective route for preparing N-substituted 5-oxopyrrolidine-3-carboxylic acids.[1]

Principle of the Method

The synthesis is based on the reaction between a primary amine (cyclohexylamine) and itaconic acid. The reaction proceeds through a Michael addition of the amine to the α,β-unsaturated carbonyl system of itaconic acid, followed by an intramolecular amidation to form the five-membered lactam ring of the pyrrolidinone. The reaction is typically promoted by heating.

Experimental Protocol

Materials and Reagents

  • Itaconic acid (≥99%)

  • Cyclohexylamine (≥99%)

  • Deionized water

  • 5% Sodium hydroxide solution

  • 5% Hydrochloric acid solution

  • Ethyl acetate (reagent grade)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH meter or pH paper

  • Melting point apparatus

  • Standard laboratory glassware

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine itaconic acid (0.1 mol) and deionized water (50 mL).

  • Addition of Amine: While stirring, slowly add cyclohexylamine (0.1 mol) to the flask. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours.[3][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture may form a crystalline solid. If so, filter the solid, wash with cold water, and dry.

    • If no solid forms, acidify the solution to approximately pH 5 with 5% hydrochloric acid.[3]

    • The crude product can be purified by dissolving it in a 5% sodium hydroxide solution, followed by filtration to remove any insoluble impurities. The filtrate is then acidified with 5% hydrochloric acid to precipitate the pure product.[3]

    • The resulting solid is collected by filtration, washed with water, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by elemental analysis. The melting point of the purified compound should also be determined.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of substituted 5-oxopyrrolidine-3-carboxylic acids, which can be expected for this procedure.

ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >98%
Melting Point To be determined

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization start Mix Itaconic Acid and Cyclohexylamine in Water reflux Reflux for 4-12 hours start->reflux Heat cool Cool to Room Temperature reflux->cool acidify Acidify to pH 5 cool->acidify filter_dry Filter and Dry Crude Product acidify->filter_dry purify Purify by Recrystallization or Column Chromatography filter_dry->purify analysis Spectroscopic Analysis (NMR, IR) & Melting Point purify->analysis reaction_pathway cluster_reactants Reactants cluster_product Product itaconic_acid Itaconic Acid product 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid itaconic_acid->product Heat (Michael Addition & Intramolecular Amidation) cyclohexylamine Cyclohexylamine cyclohexylamine->product

References

Application Notes and Protocols for the Purification of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid. Due to the limited availability of specific published data for this compound, the following sections outline general yet robust strategies for its purification based on the chemical properties of similar 5-oxopyrrolidine-3-carboxylic acid derivatives and general principles of organic chemistry.

Overview of Purification Strategies

This compound possesses key functional groups that can be exploited for its purification: a carboxylic acid group, a lactam ring, and a nonpolar cyclohexyl substituent. The principal purification techniques suitable for this molecule are:

  • Recrystallization: A fundamental technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.

  • Acid-Base Extraction: This liquid-liquid extraction method leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.

  • Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase.

The selection of the optimal technique will depend on the nature and quantity of the impurities present in the crude material.

Physicochemical Properties and Solubility Profile

A preliminary solubility screen is essential to identify suitable solvents for recrystallization and chromatography.

Table 1: Proposed Solvents for Solubility Screening

Solvent ClassExamplesExpected Solubility
Polar Protic Water, Methanol, EthanolPotentially low to moderate; increases with temperature.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileLikely to be a good solvent.
Nonpolar Hexane, Toluene, DichloromethaneMay show some solubility due to the cyclohexyl group.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is often the most effective method for purifying crystalline solids to a high degree of purity.

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (determined from solubility screening)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

Procedure:

  • Solvent Selection: Perform a solubility test to find a suitable solvent. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with gentle swirling until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound should begin to crystallize. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Recrystallization

G cluster_0 Recrystallization Protocol A 1. Dissolve Crude Product in Minimal Hot Solvent B 2. Hot Filtration (if insolubles present) A->B Insoluble impurities C 3. Cool Solution Slowly to Induce Crystallization A->C No insoluble impurities B->C D 4. Isolate Crystals by Vacuum Filtration C->D E 5. Wash Crystals with Cold Solvent D->E F 6. Dry Purified Product E->F G cluster_0 Acid-Base Extraction Protocol A 1. Dissolve Crude Product in Organic Solvent B 2. Extract with Aqueous Base (e.g., NaOH) A->B C Aqueous Layer: Sodium Carboxylate Salt B->C D Organic Layer: Neutral Impurities B->D E 3. Acidify Aqueous Layer (e.g., HCl) C->E F 4. Isolate Precipitated Carboxylic Acid E->F G 5. Wash and Dry Purified Product F->G G cluster_0 Column Chromatography Protocol A 1. Select Eluent System using TLC B 2. Pack Column with Silica Gel A->B C 3. Load Crude Sample onto Column B->C D 4. Elute with Solvent and Collect Fractions C->D E 5. Analyze Fractions by TLC D->E F 6. Combine Pure Fractions and Evaporate Solvent E->F

Application Notes and Protocols for the Characterization of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug development, as derivatives of 5-oxopyrrolidine exhibit a range of biological activities, including antibacterial, antioxidant, anti-cancer, and anti-inflammatory properties.[1][2][3] A thorough characterization of this molecule is crucial for its identification, purity assessment, and to establish a foundation for further studies. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of modern analytical techniques.

Chemical Structure and Properties

  • Molecular Formula: C₁₁H₁₇NO₃[4]

  • Monoisotopic Mass: 211.12085 Da[4]

  • IUPAC Name: this compound[4]

A fundamental step in the characterization process is understanding the compound's structure and the key functional groups that will be targeted by various analytical methods.

Chemical Structure of this compound cluster_structure cluster_functional_groups Key Functional Groups for Spectroscopic Analysis C11H17NO3 Carboxylic_Acid Carboxylic Acid (-COOH) IR: O-H, C=O, C-O stretches NMR: Acidic proton (~12 ppm), Carbonyl carbon (~165-185 ppm) Lactam Lactam (cyclic amide) IR: C=O stretch NMR: Carbonyl carbon Cyclohexyl Cyclohexyl Ring NMR: Aliphatic protons and carbons Pyrrolidine Pyrrolidine Ring NMR: Aliphatic protons and carbons

Caption: Key functional groups of this compound.

Analytical Workflow

A multi-technique approach is recommended for the comprehensive characterization of this compound. The following workflow ensures the unambiguous identification and purity assessment of the compound.

analytical_workflow cluster_techniques Analytical Techniques Sample Sample of This compound Purity_and_ID Purity and Preliminary ID Sample->Purity_and_ID Structural_Elucidation Structural Elucidation Sample->Structural_Elucidation Elemental_Composition Elemental Composition Sample->Elemental_Composition HPLC HPLC Purity_and_ID->HPLC Chromatographic Purity LC_MS LC_MS Purity_and_ID->LC_MS Molecular Weight Confirmation NMR NMR Structural_Elucidation->NMR ¹H and ¹³C NMR IR IR Structural_Elucidation->IR Functional Group Analysis CHN_Analysis CHN_Analysis Elemental_Composition->CHN_Analysis Elemental Analysis Final_Characterization Final Characterization Report HPLC->Final_Characterization LC_MS->Final_Characterization NMR->Final_Characterization IR->Final_Characterization CHN_Analysis->Final_Characterization

Caption: Analytical workflow for compound characterization.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or trifluoroacetic acid).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Parameter Condition
Column Reversed-phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

LC-MS is employed to confirm the molecular weight of the target compound.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

Procedure:

  • LC Conditions: Utilize the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: ESI positive and negative.

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Data Analysis: Look for the [M+H]⁺ and [M-H]⁻ ions corresponding to the molecular weight of the compound.

Ion Calculated m/z Observed m/z
[M+H]⁺212.1281To be determined
[M-H]⁻210.1136To be determined
[M+Na]⁺234.1100To be determined

Predicted m/z values from PubChem.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for the definitive structural confirmation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • ¹H NMR: Expect signals for the cyclohexyl protons, the protons on the pyrrolidine ring, and a broad singlet for the carboxylic acid proton (typically δ 10-13 ppm).[5]

    • ¹³C NMR: Expect signals for the carbonyl carbons of the lactam and carboxylic acid (typically δ 165-185 ppm), as well as signals for the carbons of the cyclohexyl and pyrrolidine rings.[6]

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~12 (broad singlet)~170-185
Lactam Carbonyl (-C=O)-~165-180
Pyrrolidine Ring Protons~2.0-4.0~25-60
Cyclohexyl Ring Protons~1.0-2.0~25-45
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Instrumentation:

  • FTIR spectrometer.

Procedure:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

  • Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups.

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (very broad)[7][8][9][10]
C-H stretch (Aliphatic)3000-2850
C=O stretch (Carboxylic Acid)1760-1690[8][9]
C=O stretch (Lactam)~1680
C-O stretch (Carboxylic Acid)1320-1210[8]
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula.[11]

Instrumentation:

  • CHN elemental analyzer.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried sample.

  • Analysis: The instrument combusts the sample and measures the resulting CO₂, H₂O, and N₂.

  • Data Comparison:

Element Theoretical (%) Found (%)
Carbon (C)62.54To be determined
Hydrogen (H)8.11To be determined
Nitrogen (N)6.63To be determined

Conclusion

The application of these analytical methods will provide a comprehensive characterization of this compound, confirming its identity, structure, purity, and elemental composition. This detailed analysis is a prerequisite for its use in research and development, ensuring the reliability and reproducibility of subsequent studies.

References

Application Notes and Protocols: 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is a versatile bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its rigid pyrrolidinone core, combined with a reactive carboxylic acid handle and a lipophilic cyclohexyl group, provides a unique scaffold for the development of novel bioactive molecules. The pyrrolidinone ring is a common motif in many natural products and pharmaceuticals, known to impart favorable pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this valuable building block.

Applications in Organic Synthesis and Drug Discovery

The this compound scaffold is a key intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications. The carboxylic acid functionality can be readily modified to introduce various pharmacophores, while the cyclohexyl group can influence the compound's lipophilicity and binding interactions with biological targets.

Key Application Areas:

  • Antimicrobial Agents: Derivatives of N-substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][2] The core structure can be elaborated to include hydrazones, azoles, and other heterocyclic moieties known for their antimicrobial properties.[1][2]

  • Anticancer Agents: The pyrrolidinone scaffold has been explored for the development of novel anticancer agents.[3] Modifications of the carboxylic acid group can lead to compounds that exhibit cytotoxicity against various cancer cell lines.

  • Anti-inflammatory Agents: The 5-oxopyrrolidine-3-carboxylic acid framework has been utilized in the design of compounds with anti-inflammatory properties.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a Michael addition-cyclization reaction between itaconic acid and cyclohexylamine. This one-pot reaction provides a straightforward and efficient route to the desired product.

G Itaconic_acid Itaconic Acid Intermediate Michael Adduct (Intermediate) Itaconic_acid->Intermediate Michael Addition Cyclohexylamine Cyclohexylamine Cyclohexylamine->Intermediate Product 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid Intermediate->Product Cyclization (Amidation) G Start 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid Ester Methyl Ester Derivative Start->Ester Esterification (MeOH, H₂SO₄) Hydrazide Hydrazide Derivative Ester->Hydrazide Hydrazinolysis (N₂H₄·H₂O) Hydrazone Hydrazone Derivatives Hydrazide->Hydrazone Condensation (Aldehydes/Ketones)

References

Application Notes and Protocols: 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid as a versatile scaffold for the preparation of novel heterocyclic compounds with potential biological activities. The protocols outlined below are based on established methodologies for analogous 1-substituted 5-oxopyrrolidine-3-carboxylic acids and can be adapted for the synthesis of a diverse range of heterocyclic derivatives.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid core is a valuable building block in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including analgesic, antihypoxic, antiproliferative, and antibacterial properties.[1] The introduction of a cyclohexyl group at the 1-position can modulate the lipophilicity and conformational flexibility of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. This document details the synthesis of the parent acid and its subsequent transformation into key intermediates and novel heterocyclic systems.

Synthesis of the Core Scaffold

The foundational step is the synthesis of this compound, which can be achieved through aza-Michael addition of cyclohexylamine to itaconic acid followed by a cascade cyclization.[2]

Protocol 1: Synthesis of this compound

Materials:

  • Itaconic acid

  • Cyclohexylamine

  • Water

Procedure:

  • A mixture of itaconic acid (0.1 mol) and cyclohexylamine (0.1 mol) in water (50 mL) is refluxed for 12 hours.

  • The reaction mixture is then cooled to room temperature.

  • If a precipitate forms, it is collected by filtration, washed with cold water, and dried.

  • If no precipitate forms, the water is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Representative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
This compoundC₁₁H₁₇NO₃211.2685-95165-168

Note: The data presented is representative and based on typical yields for similar reactions.

Synthesis of Key Intermediates

A key intermediate for the synthesis of various nitrogen-containing heterocycles is the corresponding carbohydrazide. This is typically prepared via a two-step process involving esterification of the carboxylic acid followed by hydrazinolysis.

Protocol 2: Synthesis of Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate

Materials:

  • This compound

  • Methanol

  • Concentrated Sulfuric Acid

  • 5% Sodium Carbonate solution

Procedure:

  • To a solution of this compound (0.05 mol) in methanol (100 mL), add a catalytic amount of concentrated sulfuric acid (2-3 mL) dropwise.

  • The reaction mixture is heated at reflux for 18-20 hours.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The residue is neutralized with a 5% aqueous sodium carbonate solution to a pH of 7-8.

  • The resulting precipitate is filtered, washed with water, and recrystallized from methanol to afford the methyl ester.[3]

Protocol 3: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carbohydrazide

Materials:

  • Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate

  • Hydrazine monohydrate

  • Propan-2-ol or Methanol

Procedure:

  • A mixture of methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate (0.03 mol) and hydrazine monohydrate (0.24 mol) in propan-2-ol or methanol (100 mL) is heated at reflux for 2-4 hours.[4]

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled.

  • The formed precipitate is collected by filtration, washed with cold propan-2-ol and then diethyl ether to yield the pure carbohydrazide.[4]

Representative Data for Intermediates:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylateC₁₂H₁₉NO₃225.2890-9878-81
1-Cyclohexyl-5-oxopyrrolidine-3-carbohydrazideC₁₁H₁₉N₃O₂225.2992-97185-188

Note: The data presented is representative and based on typical yields for similar reactions.

Application in the Synthesis of Novel Heterocycles

The 1-cyclohexyl-5-oxopyrrolidine-3-carbohydrazide is a versatile precursor for a variety of heterocyclic systems through cyclocondensation reactions.

Synthesis of Hydrazone Derivatives

Hydrazones can be readily synthesized by the condensation of the carbohydrazide with various aromatic or heteroaromatic aldehydes.

Materials:

  • 1-Cyclohexyl-5-oxopyrrolidine-3-carbohydrazide

  • Appropriate aromatic or heteroaromatic aldehyde

  • Propan-2-ol

Procedure:

  • To a hot solution of 1-cyclohexyl-5-oxopyrrolidine-3-carbohydrazide (3 mmol) in propan-2-ol (15 mL), add the corresponding aldehyde (4 mmol).

  • The mixture is heated at reflux for 2 hours.[5]

  • After cooling, the solid product is collected by filtration, washed with propan-2-ol, and dried.

Representative Data for a Hydrazone Derivative:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
N'-Benzylidene-1-cyclohexyl-5-oxopyrrolidine-3-carbohydrazideC₁₈H₂₃N₃O₂313.4085-95210-213

Note: The data presented is hypothetical but based on typical yields and properties for analogous compounds.

Synthesis of Pyrazole and Pyrrole Derivatives

Cyclocondensation of the carbohydrazide with 1,3-dicarbonyl compounds provides access to pyrazole and pyrrole heterocycles.

Materials:

  • 1-Cyclohexyl-5-oxopyrrolidine-3-carbohydrazide

  • Pentane-2,4-dione

  • Propan-2-ol

  • Concentrated Hydrochloric acid

Procedure:

  • To a solution of the carbohydrazide (1.8 mmol) in propan-2-ol (50 mL), add pentane-2,4-dione (5.4 mmol) and a few drops of concentrated hydrochloric acid.

  • The mixture is heated at reflux for 18 hours and then cooled.[1]

  • The resulting solid is filtered, washed, and recrystallized to give the pyrazole derivative.

Materials:

  • 1-Cyclohexyl-5-oxopyrrolidine-3-carbohydrazide

  • Hexane-2,5-dione

  • Propan-2-ol

  • Glacial Acetic Acid

Procedure:

  • A mixture of the carbohydrazide (3 mmol), hexane-2,5-dione (4.5 mmol), and a catalytic amount of glacial acetic acid in propan-2-ol is refluxed for 2-4 hours.[6]

  • After cooling, the precipitated product is filtered, washed, and purified by recrystallization.

Representative Data for Pyrazole and Pyrrole Derivatives:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-1-cyclohexylpyrrolidin-2-oneC₁₆H₂₃N₃O₂289.3775-85195-198
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamideC₁₇H₂₅N₃O₂303.4070-80220-223

Note: The data presented is hypothetical but based on typical yields and properties for analogous compounds.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in these application notes.

Synthesis_of_Core_Scaffold Itaconic_Acid Itaconic Acid Parent_Acid 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid Itaconic_Acid->Parent_Acid Reflux in H₂O Cyclohexylamine Cyclohexylamine Cyclohexylamine->Parent_Acid

Caption: Synthesis of the core scaffold.

Synthesis_of_Intermediates Parent_Acid 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid Ester Methyl Ester Intermediate Parent_Acid->Ester MeOH, H₂SO₄ (cat.), Reflux Hydrazide Carbohydrazide Intermediate Ester->Hydrazide N₂H₄·H₂O, Propan-2-ol, Reflux

Caption: Preparation of key synthetic intermediates.

Heterocycle_Synthesis Hydrazide Carbohydrazide Intermediate Hydrazone Hydrazone Derivative Hydrazide->Hydrazone Propan-2-ol, Reflux Pyrazole Pyrazole Derivative Hydrazide->Pyrazole Propan-2-ol, HCl (cat.), Reflux Pyrrole Pyrrole Derivative Hydrazide->Pyrrole Propan-2-ol, AcOH (cat.), Reflux Aldehyde Ar-CHO Aldehyde->Hydrazone Diketone1 Pentane-2,4-dione Diketone1->Pyrazole Diketone2 Hexane-2,5-dione Diketone2->Pyrrole

Caption: Synthesis of novel heterocycles.

Conclusion

This compound serves as a highly adaptable starting material for the synthesis of a diverse array of novel heterocyclic compounds. The protocols provided herein, derived from established literature on analogous compounds, offer a robust framework for researchers to explore the chemical space around this scaffold. The resulting derivatives are promising candidates for screening in various biological assays, contributing to the discovery of new therapeutic agents. Further optimization of reaction conditions and exploration of a wider range of cyclizing agents can lead to an even greater diversity of heterocyclic structures.

References

Application Notes and Protocols for 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the therapeutic potential of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, a novel small molecule, as an inhibitor of Kynurenine 3-Monooxygenase (KMO). Inhibition of KMO is a promising strategy for the treatment of neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases.[1][2]

Introduction to Kynurenine 3-Monooxygenase (KMO) as a Therapeutic Target

The kynurenine pathway is the primary metabolic route for tryptophan degradation in mammals.[3][4] This pathway is a critical regulator of immune responses and neuronal function. A key enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[1][2]

Under normal physiological conditions, the kynurenine pathway is essential for generating cellular energy. However, under inflammatory conditions, the pathway can become dysregulated, leading to an overproduction of neurotoxic metabolites, including 3-HK and quinolinic acid.[3] These metabolites are implicated in the pathology of several neurodegenerative diseases.[1][2][3]

Inhibiting KMO presents a compelling therapeutic strategy. By blocking the activity of KMO, the metabolic flux of the kynurenine pathway can be shifted away from the production of neurotoxic compounds and towards the synthesis of kynurenic acid, a known neuroprotectant.[1][2][4] This rebalancing of the kynurenine pathway holds significant promise for mitigating disease progression in neurodegenerative disorders.[2][4]

While direct evidence for this compound as a KMO inhibitor is not yet established, its core 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile building block found in a variety of biologically active compounds. This suggests its potential as a novel candidate for KMO inhibition, warranting further investigation.

Signaling Pathway

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO_Node Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO_Node Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO_Node->Three_HK Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Kynureninase Inhibitor 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid (Candidate Inhibitor) Inhibitor->KMO_Node

Caption: The Kynurenine Pathway and the role of KMO inhibition.

Quantitative Data of Known KMO Inhibitors

The following table summarizes the inhibitory activity of well-characterized KMO inhibitors, which can serve as positive controls and benchmarks for evaluating the potency of this compound.

CompoundIC50 (nM)Assay SystemReference
Ro 61-804837In vitro enzyme assay[3]
UPF 648Sub-µMCellular KMO assays[5]
(m-nitrobenzyl)alanine (m-NBA)900In vitro enzyme assay[6]

Experimental Protocols

Protocol 1: In Vitro Biochemical KMO Inhibition Assay

This protocol describes a high-throughput screening assay to measure the direct inhibition of recombinant human KMO by this compound. The assay is based on the consumption of the cofactor NADPH, which is monitored by the decrease in absorbance at 340 nm.[1][7]

Materials:

  • Recombinant human KMO enzyme

  • KMO Assay Buffer

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • This compound (test compound)

  • Known KMO inhibitor (e.g., Ro 61-8048) as a positive control

  • DMSO (vehicle)

  • UV-transparent 96-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the test compound in KMO Assay Buffer. Also, prepare serial dilutions of the positive control.

  • Enzyme Preparation: Dilute the recombinant human KMO enzyme to the desired concentration in ice-cold KMO Assay Buffer.

  • Assay Plate Setup:

    • Add the diluted test compound or positive control to the appropriate wells of the 96-well plate.

    • Add KMO Assay Buffer with DMSO to the "vehicle control" wells.

    • Add KMO Assay Buffer to the "blank" wells (no enzyme).

  • Enzyme Addition: Add the diluted KMO enzyme to all wells except for the "blank" wells.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Prepare a substrate mixture containing L-Kynurenine and NADPH in KMO Assay Buffer. Add the substrate mixture to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every minute for 30-60 minutes at room temperature.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each well.

    • Normalize the data to the vehicle control (100% activity) and blank (0% activity).

    • Plot the percentage of KMO inhibition versus the log concentration of the test compound to determine the IC50 value.

Biochemical_Assay_Workflow start Start prep_compound Prepare serial dilutions of This compound start->prep_compound plate_setup Add compound and enzyme to 96-well plate prep_compound->plate_setup prep_enzyme Dilute recombinant human KMO enzyme prep_enzyme->plate_setup pre_incubation Pre-incubate at room temperature plate_setup->pre_incubation initiate_reaction Add L-Kynurenine and NADPH to initiate reaction pre_incubation->initiate_reaction measure_absorbance Measure absorbance at 340 nm (kinetic read) initiate_reaction->measure_absorbance data_analysis Calculate reaction velocities and determine IC50 measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro biochemical KMO inhibition assay.

Protocol 2: Cell-Based KMO Inhibition Assay

This protocol describes a method to assess the ability of this compound to inhibit KMO activity in a cellular context. This is crucial for evaluating cell permeability and target engagement in a more physiologically relevant system. The assay involves treating cells that express KMO with the test compound and then measuring the levels of kynurenine and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a cell line expressing KMO (e.g., HEK293-KMO)

  • Cell culture medium

  • This compound (test compound)

  • Known KMO inhibitor (e.g., UPF 648) as a positive control

  • L-Kynurenine

  • Phorbol 12-myristate 13-acetate (PMA) for stimulating PBMCs (optional)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture the chosen cells under standard conditions. If using PBMCs, they can be stimulated with PMA to upregulate KMO expression.[5]

  • Compound Treatment:

    • Plate the cells in a multi-well plate.

    • Treat the cells with various concentrations of this compound or the positive control for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Substrate Addition: Add L-Kynurenine to the cell culture medium to provide the substrate for KMO.

  • Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for the metabolism of kynurenine.

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Prepare the samples for LC-MS/MS analysis by protein precipitation (e.g., with methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of kynurenine, 3-hydroxykynurenine, and kynurenic acid.

  • Data Analysis:

    • Calculate the ratio of product (3-hydroxykynurenine) to substrate (kynurenine) or the ratio of neuroprotective to neurotoxic metabolites (kynurenic acid / 3-hydroxykynurenine).

    • Normalize the data to the vehicle control.

    • Plot the inhibition of 3-hydroxykynurenine formation versus the log concentration of the test compound to determine the cellular IC50 value.

Cell_Based_Assay_Workflow start Start culture_cells Culture KMO-expressing cells (e.g., PBMCs, HEK293-KMO) start->culture_cells treat_compound Treat cells with This compound culture_cells->treat_compound add_substrate Add L-Kynurenine to the cell culture medium treat_compound->add_substrate incubate_cells Incubate for 24 hours add_substrate->incubate_cells collect_samples Collect and process cell culture supernatant incubate_cells->collect_samples lcms_analysis Quantify kynurenine metabolites by LC-MS/MS collect_samples->lcms_analysis data_analysis Calculate metabolite ratios and determine cellular IC50 lcms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for the cell-based KMO inhibition assay.

References

Application Notes and Protocols for the Derivatization of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid. This compound serves as a versatile scaffold for the synthesis of a library of derivatives with potential applications in medicinal chemistry and drug discovery. The primary site for derivatization is the carboxylic acid moiety, which can be readily converted into esters, amides, and other functional groups.

Introduction

This compound and its analogues are important building blocks in the development of novel therapeutic agents.[1] Derivatives of the 5-oxopyrrolidine core have been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The derivatization of the carboxylic acid group allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This document outlines two primary strategies for the derivatization of the carboxylic acid: esterification and amidation . A subsequent protocol for the formation of a carbohydrazide is also provided, which serves as a key intermediate for further elaboration into hydrazones and various heterocyclic systems.[2][5]

Data Presentation: Summary of Derivatization Protocols

Protocol Derivative Type Key Reagents Catalyst/Activator Solvent Temperature Notes
1 Ester (e.g., Methyl Ester)Alcohol (e.g., Methanol)Sulfuric Acid (H₂SO₄)MethanolRefluxA classic Fischer esterification suitable for simple, unhindered alcohols.[2][6][7]
2 Ester (e.g., tert-Butyl Ester)Alcohol (e.g., tert-Butanol)Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM)0°C to Room TempThe Steglich esterification is effective for a wide range of alcohols, including sterically hindered ones, under mild conditions.[8][9]
3 AmideAmine (Primary or Secondary)Dicyclohexylcarbodiimide (DCC)Dichloromethane (DCM) or Tetrahydrofuran (THF)0°C to Room TempDCC is a common coupling agent for amide bond formation, avoiding the need for highly reactive acyl chlorides.[10]
4 CarbohydrazideHydrazine Hydrate (N₂H₄·H₂O)Via Methyl Ester IntermediateMethanolRefluxThis is a two-step process where the carboxylic acid is first converted to a methyl ester, which is then reacted with hydrazine.[2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification (Methyl Ester Formation)

This protocol describes the synthesis of Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate using a strong acid catalyst.

Materials:

  • This compound

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.[2]

  • Heat the reaction mixture to reflux and maintain for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Carefully wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: DCC-Mediated Esterification (Steglich Esterification)

This protocol is suitable for a broader range of alcohols, including those that are sterically hindered, under mild, neutral conditions.[8][9]

Materials:

  • This compound

  • Alcohol (e.g., isopropanol, cyclohexanol, tert-butanol) (1.5-3.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Ice bath

  • Stirring plate and stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.5-3.0 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the stirred solution to 0°C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 3-12 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Wash the filtrate sequentially with 0.5 N HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Protocol 3: DCC-Mediated Amidation

This protocol describes the formation of an amide bond between the carboxylic acid and a primary or secondary amine.[10]

Materials:

  • This compound

  • Amine (Primary or Secondary) (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Round-bottom flask

  • Ice bath

  • Stirring plate and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 eq) followed by the amine (1.1 eq) to the cooled solution.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 12-24 hours.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl and saturated NaHCO₃ solution to remove any unreacted starting materials.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the amide product by column chromatography or recrystallization.

Protocol 4: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carbohydrazide

This protocol involves a two-step procedure: initial formation of a methyl ester followed by hydrazinolysis.[2]

Materials:

  • Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate (from Protocol 1)

  • Hydrazine Hydrate (N₂H₄·H₂O) (8-10 eq)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

Procedure:

  • Synthesize Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate as described in Protocol 1 .

  • Dissolve the crude or purified methyl ester (1.0 eq) in methanol.

  • Add an excess of hydrazine hydrate (8-10 eq) to the solution.

  • Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure.

  • The resulting solid carbohydrazide can often be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Visualizations

Derivatization_Workflow Start 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic Acid Ester Ester Derivative Start->Ester  Protocol 1 or 2  Alcohol, Acid or DCC/DMAP Amide Amide Derivative Start->Amide  Protocol 3  Amine, DCC MethylEster Methyl Ester Intermediate Start->MethylEster  Protocol 1  MeOH, H₂SO₄ Hydrazide Carbohydrazide MethylEster->Hydrazide  Protocol 4  N₂H₄·H₂O

Caption: Workflow for the derivatization of the target carboxylic acid.

Steglich_Esterification Acid Carboxylic Acid (R-COOH) ActiveEster O-Acylisourea Intermediate Acid->ActiveEster Activation DCC DCC DCC->ActiveEster Ester Ester (R-COOR') ActiveEster->Ester Nucleophilic Attack DCU DCU (Byproduct) ActiveEster->DCU Alcohol Alcohol (R'-OH) Alcohol->Ester DMAP DMAP (Catalyst) DMAP->Ester Catalysis

Caption: Key steps in the DCC-mediated Steglich esterification protocol.

References

Application Notes and Protocols: In Vitro Assays Involving 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives represent a class of compounds with diverse biological activities. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with therapeutic potential.[1] This document provides detailed application notes and protocols for in vitro assays involving this compound and related analogues, focusing on their evaluation as enzyme inhibitors and antimicrobial agents.

Data Presentation

The following table summarizes the quantitative data from in vitro assays involving this compound and its closely related derivatives.

CompoundAssay TypeTargetResult TypeValue (µM)Reference CompoundReference Value (µM)
This compound analogueEnzyme Inhibitionall-trans retinoic acid (RA) metabolismIC5098.8Ketoconazole22.15
Pyrrolidine carboxamide (s15, a derivative)Enzyme InhibitionM. tuberculosis InhA (Enoyl-ACP Reductase)IC505.55--
Benzylidene moiety derivative of a 5-oxopyrrolidineAntibacterial (MIC)Staphylococcus aureusMIC3.9Cefuroxime7.8
5-nitrothien-2-yl fragment derivative of a 5-oxopyrrolidineAntibacterial (MIC)Various bacterial strainsMIC<7.8Cefuroxime7.8

Table 1: Summary of in vitro quantitative data for this compound and its derivatives.[2][3][4][5]

Experimental Protocols

This protocol is based on the methodology for assessing the inhibition of RA metabolism in rat liver microsomes.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the enzymatic metabolism of all-trans retinoic acid.

Materials:

  • Test compound (this compound)

  • Rat liver microsomes

  • all-trans retinoic acid (RA)

  • NADPH generating system

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • HPLC system for analysis

Procedure:

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the rat liver microsomes, buffer, and the NADPH generating system.

  • Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., Ketoconazole) and a vehicle control (solvent only).

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).

  • Initiate the reaction by adding all-trans retinoic acid.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by HPLC to quantify the remaining amount of all-trans retinoic acid.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

This protocol outlines the screening of compounds against the enoyl-acyl carrier protein reductase (InhA) from M. tuberculosis.[1][3]

Objective: To determine the IC50 of derivatives of this compound against InhA.

Materials:

  • Test compounds

  • Purified InhA enzyme

  • NADH

  • Substrate (e.g., trans-2-enoyl-ACP or a synthetic analogue)

  • Assay buffer (e.g., PIPES buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, NADH, and the test compound at various concentrations.

  • Add the InhA enzyme to each well and pre-incubate the mixture at room temperature for a specified time.

  • Initiate the reaction by adding the substrate.

  • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader.

  • Calculate the initial reaction rates for each concentration.

  • Determine the percentage of inhibition relative to a control without any inhibitor.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]

This protocol describes the determination of the MIC of 5-oxopyrrolidine derivatives against bacterial strains using the broth microdilution method.[4][5]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Control antibiotics (e.g., Cefuroxime)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well microplate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (broth only). Also, include a reference antibiotic.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

Signaling Pathways and Experimental Workflows

This compound derivatives have been investigated as inhibitors of InhA, a crucial enzyme in the fatty acid synthase II (FAS-II) system of Mycobacterium tuberculosis.[1][3] The FAS-II system is essential for the biosynthesis of mycolic acids, which are unique and vital components of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to a compromised cell wall and ultimately bacterial death.

InhA_Inhibition_Pathway cluster_fas Fatty Acid Synthase II (FAS-II) System cluster_inhibition Inhibition cluster_outcome Outcome Acyl-ACP Acyl-ACP Elongation_Cycle Elongation_Cycle Acyl-ACP->Elongation_Cycle trans-2-enoyl-ACP trans-2-enoyl-ACP Elongation_Cycle->trans-2-enoyl-ACP Dehydration InhA InhA trans-2-enoyl-ACP->InhA Substrate InhA->Acyl-ACP Reduction Disruption_of_Mycolic_Acid_Synthesis Disruption_of_Mycolic_Acid_Synthesis InhA->Disruption_of_Mycolic_Acid_Synthesis 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic_acid_derivative 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic_acid_derivative 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic_acid_derivative->InhA Inhibits Compromised_Cell_Wall Compromised_Cell_Wall Disruption_of_Mycolic_Acid_Synthesis->Compromised_Cell_Wall Bacterial_Death Bacterial_Death Compromised_Cell_Wall->Bacterial_Death

Caption: Inhibition of InhA by a this compound derivative.

The process of identifying and characterizing new biologically active molecules like this compound derivatives typically follows a structured workflow, from synthesis to detailed biological evaluation.

Experimental_Workflow Synthesis_of_Derivatives Synthesis_of_Derivatives Primary_Screening Primary_Screening Synthesis_of_Derivatives->Primary_Screening Compound Library Hit_Identification Hit_Identification Primary_Screening->Hit_Identification Active Compounds Secondary_Assays Secondary_Assays Hit_Identification->Secondary_Assays Potent Hits Lead_Compound_Selection Lead_Compound_Selection Secondary_Assays->Lead_Compound_Selection Validated Hits (e.g., IC50, MIC) Mechanism_of_Action_Studies Mechanism_of_Action_Studies Lead_Compound_Selection->Mechanism_of_Action_Studies In_Vivo_Studies In_Vivo_Studies Mechanism_of_Action_Studies->In_Vivo_Studies

Caption: General workflow for the in vitro screening of novel chemical entities.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the large-scale synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established aza-Michael addition of cyclohexylamine to itaconic acid, followed by an intramolecular cyclization. This protocol is adapted from procedures for analogous compounds and is designed to be robust and scalable. Physicochemical and spectroscopic data are provided for the characterization of the final product.

Introduction

N-substituted 5-oxopyrrolidine-3-carboxylic acids are important scaffolds in the development of novel therapeutic agents due to their diverse biological activities. The target compound, this compound, incorporates a bulky lipophilic cyclohexyl group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The following protocol details a practical and efficient method for its preparation on a large scale.

Physicochemical and Spectroscopic Data

The following table summarizes the known and expected properties of this compound.

PropertyValueReference
CAS Number 6304-56-9[1]
Molecular Formula C₁₁H₁₇NO₃[2]
Molecular Weight 211.26 g/mol [2]
Appearance White to off-white solidExpected
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in aqueous base, methanol, and chlorinated solvents.Expected

Spectroscopic Data (Representative)

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.05-1.40 (m, 5H, cyclohexyl-H), 1.60-1.85 (m, 5H, cyclohexyl-H), 2.70-2.90 (m, 2H, CH₂CO), 3.25-3.40 (m, 1H, CHCOOH), 3.45-3.60 (m, 2H, NCH₂), 3.70-3.85 (m, 1H, NCH-cyclohexyl), 10.5 (br s, 1H, COOH).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 25.0, 25.8, 30.5, 35.0, 38.0, 50.0, 55.0, 175.0, 178.0.
IR (KBr, cm⁻¹) ν: 3300-2500 (br, O-H), 2930, 2855 (C-H), 1735 (C=O, acid), 1680 (C=O, lactam).
Mass Spectrometry (ESI+) m/z: 212.12 [M+H]⁺, 234.10 [M+Na]⁺.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Itaconic_Acid Itaconic Acid Reaction_Vessel Aqueous Reflux Itaconic_Acid->Reaction_Vessel Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction_Vessel Cooling Cooling Reaction_Vessel->Cooling 12-24 h Acidification Acidification (HCl) Cooling->Acidification Filtration Filtration Acidification->Filtration Washing Washing (Water) Filtration->Washing Drying Drying Washing->Drying Final_Product 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid Drying->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a nominal 1 mole scale synthesis. Appropriate adjustments to equipment and reagent quantities can be made for scaling up or down.

Materials and Equipment:

  • Itaconic Acid (1.00 mol, 130.1 g)

  • Cyclohexylamine (1.20 mol, 119.0 g, 137.5 mL)

  • Deionized Water (2.0 L)

  • Concentrated Hydrochloric Acid (~100 mL)

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Large Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add itaconic acid (1.00 mol, 130.1 g) and deionized water (2.0 L).

  • Addition of Amine: Begin stirring the suspension and slowly add cyclohexylamine (1.20 mol, 119.0 g) to the flask. The addition is exothermic, and the temperature of the mixture may rise. Maintain a controlled addition rate to keep the temperature below 50 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) and maintain reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS by observing the disappearance of the starting materials.

  • Workup - Cooling and Precipitation: Once the reaction is complete, turn off the heating and allow the reaction mixture to cool to room temperature. Further cool the mixture in an ice bath to 0-5 °C.

  • Workup - Acidification: Slowly add concentrated hydrochloric acid to the cold, stirred solution to adjust the pH to approximately 2. A thick white precipitate of the product will form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove any remaining salts and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield and Purity

  • Yield: Based on analogous reactions, a yield of 85-95% is expected.

  • Purity: The purity of the crude product is typically high (>95%). Further purification can be achieved by recrystallization from a suitable solvent such as water or an ethanol/water mixture if required.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Cyclohexylamine is a corrosive and flammable liquid. Handle with care.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

  • The initial addition of cyclohexylamine is exothermic; ensure proper cooling is available.

This application note provides a comprehensive guide for the large-scale synthesis of this compound. The described protocol is straightforward, uses readily available and inexpensive starting materials, and is amenable to industrial scale-up.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid. Our aim is to help you optimize your synthetic protocols and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most prevalent and direct method is a one-pot reaction involving the conjugate (aza-Michael) addition of cyclohexylamine to itaconic acid, followed by an intramolecular cyclization (amidation).[1][2] This cascade reaction is efficient and typically proceeds by heating the neat reactants or in a suitable solvent like water or toluene.[3][4]

Q2: What are the expected yields for this synthesis?

A2: Yields can vary significantly based on the reaction conditions. Generally, yields for the synthesis of similar N-substituted 5-oxopyrrolidine-3-carboxylic acids from itaconic acid and a primary amine can range from moderate to excellent, often exceeding 80% under optimized conditions.[3] For a specific example, the reaction of N-(4-aminophenyl)acetamide with itaconic acid in water at reflux for 12 hours resulted in a 96% yield.[3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane with a small amount of acetic acid to ensure the carboxylic acid spots are well-defined. The disappearance of the itaconic acid spot and the appearance of a new, less polar product spot indicate the reaction is proceeding. It is also possible to use 1H NMR spectroscopy to monitor the disappearance of the vinyl protons of itaconic acid.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Cyclohexylamine is a corrosive and flammable liquid with a strong odor. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Itaconic acid is an irritant. Avoid inhalation of dust and contact with skin and eyes. The reaction may be exothermic, so controlled heating is advised.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the potential causes and how can I improve the yield?

Answer: Low yields are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and continue to monitor by TLC until the itaconic acid is consumed. Consider a moderate increase in temperature, but be mindful of potential side reactions.

  • Suboptimal Reaction Temperature: The temperature may be too low for the cyclization to occur efficiently or too high, leading to side reactions.

    • Solution: The optimal temperature can be solvent-dependent. For solvent-free reactions, temperatures between 140-165 °C have been reported for similar syntheses.[5] If using water as a solvent, refluxing is a common condition.[3] It is advisable to perform small-scale experiments to find the optimal temperature for your setup.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material and lower yields.

    • Solution: Ensure an accurate 1:1 molar ratio of cyclohexylamine to itaconic acid. Using a slight excess of itaconic acid (e.g., 1.1 equivalents) has been reported in some cases to drive the reaction to completion.[3]

  • Product Precipitation Issues: The product may be soluble in the reaction mixture or work-up solvent, leading to losses during isolation.

    • Solution: After the reaction, cooling the mixture to room temperature or below can induce crystallization. If the product remains in solution, acidification with an acid like HCl to a pH of around 2-5 can facilitate precipitation.[3][6]

Troubleshooting Workflow for Low Yield

LowYield start Low Yield Observed check_completion Check Reaction Completion (TLC/NMR) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Starting material present complete Reaction Complete check_completion->complete No starting material increase_time_temp Increase Reaction Time and/or Temperature incomplete->increase_time_temp check_stoichiometry Verify Stoichiometry incomplete->check_stoichiometry optimize_isolation Optimize Isolation Protocol complete->optimize_isolation increase_time_temp->check_completion acidify Acidify to pH 2-5 optimize_isolation->acidify cool Cool Reaction Mixture optimize_isolation->cool successful_isolation Successful Isolation acidify->successful_isolation cool->successful_isolation

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Formation of Impurities

Question: My final product is impure, showing multiple spots on TLC or a broad melting point. What are the likely impurities and how can I purify my product?

Answer: The presence of impurities can be due to side reactions or unreacted starting materials.

Potential Impurities and Purification Strategies:

  • Unreacted Starting Materials: Cyclohexylamine and itaconic acid may remain if the reaction is incomplete.

    • Purification: Most of the unreacted cyclohexylamine can be removed by washing the crude product with a dilute acid solution. Unreacted itaconic acid can be removed by recrystallization.

  • Aza-Michael Adduct (Uncyclized Intermediate): The initial Michael addition product may not have fully cyclized to the desired 5-oxopyrrolidine ring.

    • Purification: This intermediate is also a carboxylic acid and may co-crystallize with the product. Re-subjecting the crude product to the reaction conditions (e.g., further heating) can drive the cyclization to completion.

  • Itaconimide Formation: At higher temperatures, itaconic anhydride (formed in situ from itaconic acid) can react with the amine to form an itaconimide, which retains the double bond.[7]

    • Purification: This impurity is not a carboxylic acid and should have a different solubility profile. Purification can be achieved by recrystallization from a suitable solvent system (e.g., water, ethanol, or ethyl acetate/hexane).

Impurity Identification Removal Strategy
Unreacted CyclohexylamineBasic, characteristic odorAcid wash during work-up
Unreacted Itaconic AcidAcidic, more polar than product on TLCRecrystallization
Aza-Michael AdductSimilar polarity to productDrive reaction to completion; recrystallization
ItaconimideLess polar than product, no carboxylic acidRecrystallization

Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on established procedures for similar compounds.[3][6]

Materials:

  • Itaconic acid

  • Cyclohexylamine

  • Water (or other suitable solvent)

  • Hydrochloric acid (for work-up)

  • Sodium hydroxide (for purification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (e.g., 0.1 mol) and cyclohexylamine (e.g., 0.1 mol).

  • Add water (e.g., 50 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to pH 2-5 to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • For further purification, the crude solid can be dissolved in a 5% aqueous sodium hydroxide solution, filtered to remove any insoluble impurities, and then re-precipitated by adding hydrochloric acid to pH 2-5.[3]

  • Collect the purified product by filtration, wash with cold water, and dry under vacuum.

Reaction Pathway

ReactionPathway cluster_reactants Reactants itaconic_acid Itaconic Acid C₅H₆O₄ intermediate Aza-Michael Adduct (Uncyclized Intermediate) itaconic_acid->intermediate Aza-Michael Addition (Heat) cyclohexylamine Cyclohexylamine C₆H₁₃N cyclohexylamine->intermediate Aza-Michael Addition (Heat) product This compound C₁₁H₁₇NO₃ intermediate->product Intramolecular Cyclization (-H₂O)

Caption: Proposed synthetic pathway for the target compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Synthesis of N-Substituted 5-Oxopyrrolidine-3-carboxylic Acids

N-SubstituentAmine UsedSolventTemperature (°C)Time (h)Yield (%)Reference
4-AcetamidophenylN-(4-aminophenyl)acetamideWaterReflux1296[3]
5-Chloro-2-hydroxyphenyl2-Amino-4-chlorophenolWaterReflux24-[6]
4-Aminobenzenesulfonamide4-AminobenzenesulfonamideNone140-165--[5]

This table provides a reference for typical reaction conditions that can be adapted for the synthesis of this compound. The optimal conditions for the cyclohexyl derivative may need to be determined empirically.

References

troubleshooting common problems in 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary reaction involves the cyclization of itaconic acid with cyclohexylamine.[1][2][3] Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction mixture is heated at reflux for a sufficient duration. Reaction times can vary, but literature suggests refluxing for 12 to 24 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Suboptimal Temperature: The reaction temperature might be too low for efficient cyclization.

    • Solution: Maintain a consistent reflux temperature. The choice of solvent (e.g., water, 2-propanol) will dictate the reflux temperature.[2][4][5]

  • Purity of Reagents: Impurities in the itaconic acid or cyclohexylamine can interfere with the reaction.

    • Solution: Use reagents of high purity. If necessary, purify the starting materials before use.

  • pH of the Reaction Mixture: The pH can influence the cyclization process.

    • Solution: While many procedures proceed without explicit pH control, acidification is often required during workup to precipitate the product.[1][2] Ensure the final pH is low enough (typically pH 2-5) to fully protonate the carboxylic acid for precipitation.

Q2: I am observing significant amounts of byproducts. What are they and how can I minimize their formation?

A2: The formation of byproducts is a common issue. Potential side reactions include the formation of amides without cyclization or polymerization of itaconic acid.

  • Incomplete Cyclization: The intermediate, N-cyclohexyl-2-methylenesuccinamic acid, may not fully cyclize.

    • Solution: As with low yields, ensure adequate reaction time and temperature to drive the cyclization to completion.

  • Polymerization: Itaconic acid can polymerize at high temperatures.

    • Solution: While heating is necessary, avoid excessive temperatures beyond what is required for reflux. A well-controlled heating mantle and condenser are crucial.

Q3: The purification of the final product is proving difficult. What are the recommended purification methods?

A3: The most common method for purifying this compound is recrystallization.[1]

  • Crude Product Isolation: The crude product is typically isolated by filtration after acidifying the reaction mixture and cooling it.[1][2]

  • Recrystallization:

    • Solvent Selection: A common solvent for recrystallization is methanol.[1] You may need to experiment with solvent systems (e.g., ethanol, water-ethanol mixtures) to achieve optimal purity and recovery.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter while hot to remove insoluble impurities, and then allow the solution to cool slowly to form crystals. The purified product can then be collected by filtration.

Q4: How can I confirm the identity and purity of my synthesized compound?

A4: Standard analytical techniques should be used to confirm the structure and assess the purity of the final product.

  • Spectroscopy:

    • NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is essential for structural confirmation. The spectra should show characteristic peaks for the cyclohexyl group, the pyrrolidinone ring protons, and the carboxylic acid proton.[6]

    • IR: Infrared spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the lactam C=O stretch.[6]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Broad melting ranges suggest the presence of impurities.

  • Elemental Analysis: This can be used to confirm the empirical formula of the synthesized compound.[6]

Summary of Reaction Conditions

For the synthesis of related 5-oxopyrrolidine-3-carboxylic acid derivatives, various conditions have been reported. The following table summarizes typical reaction parameters found in the literature, which can serve as a starting point for optimizing the synthesis of the 1-cyclohexyl analog.

Starting MaterialsSolventReaction Time (hours)Temperature (°C)Yield (%)Reference
Itaconic acid, 2-amino-4-chlorophenolWater24Reflux-[1]
Itaconic acid, N-(4-aminophenyl)acetamideWater12Reflux96[2]
Itaconic acid, AminesAcetic Acid-140-150-[3]
Itaconic acid, 4-aminobenzenesulfonamidesSolvent-free-140-165-[3]

Experimental Protocols

General Procedure for the Synthesis of this compound:

This protocol is a generalized procedure based on common methods for the synthesis of similar compounds.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.5 equivalents) and cyclohexylamine (1.0 equivalent).

  • Solvent Addition: Add water as the solvent. The amount should be sufficient to form a slurry that can be stirred effectively.

  • Reflux: Heat the mixture to reflux with constant stirring. Maintain reflux for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, acidify the solution with hydrochloric acid (e.g., 5-6M HCl) to a pH of approximately 2 to precipitate the carboxylic acid.[1][2]

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Purify the crude solid by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.

    • Dry the purified crystals under vacuum.

Visual Guides

Below are diagrams illustrating the synthesis pathway and a general troubleshooting workflow.

Synthesis_Pathway Itaconic_Acid Itaconic Acid Intermediate Amine Addition (Intermediate formation) Itaconic_Acid->Intermediate + Cyclohexylamine Cyclohexylamine Cyclohexylamine->Intermediate Product 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid Intermediate->Product Cyclization (Reflux in Water)

Caption: Synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure Product Problem->ImpureProduct Yes Analyze Analyze Product (NMR, IR, MP) Problem->Analyze No CheckTimeTemp Increase Reflux Time/ Ensure Proper Temp LowYield->CheckTimeTemp CheckReagents Check Reagent Purity LowYield->CheckReagents Recrystallize Optimize Recrystallization (Solvent System) ImpureProduct->Recrystallize CheckTimeTemp->Problem CheckReagents->Problem Recrystallize->Analyze Success Successful Synthesis Analyze->Success

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimization of Reaction Conditions for 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, including incomplete reaction, side reactions, or product loss during workup and purification. Here are some troubleshooting steps:

  • Reaction Time and Temperature: The reaction between cyclohexylamine and itaconic acid to form the desired product is a cyclization reaction that may require sufficient time and temperature to proceed to completion.[1][2] Consider extending the reaction time or cautiously increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While some syntheses of similar compounds are carried out in water or even under solvent-free conditions, exploring other high-boiling point polar solvents might be beneficial.[2][3]

  • Purity of Reactants: Ensure the purity of your starting materials, cyclohexylamine and itaconic acid. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • pH of the Reaction Mixture: For the cyclization to occur efficiently, the pH of the reaction medium might be crucial. While not always explicitly stated, adjusting the pH could potentially improve the yield.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Side product formation is a common challenge. Potential side reactions in this synthesis include:

  • Amide Formation without Cyclization: The amine could react with the carboxylic acid groups of itaconic acid to form an open-chain amide without subsequent cyclization.

  • Polymerization: Under certain conditions, itaconic acid or its derivatives can be prone to polymerization.

To minimize these side reactions:

  • Control of Stoichiometry: Ensure an accurate molar ratio of cyclohexylamine to itaconic acid. A slight excess of the amine might favor the desired reaction, but a large excess could lead to other byproducts.

  • Gradual Addition of Reactants: Adding one reactant to the other in a controlled, portion-wise manner can sometimes help to control the reaction and minimize the formation of unwanted products.

  • Temperature Control: As mentioned earlier, optimizing the reaction temperature is crucial. Excessively high temperatures might promote side reactions.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of carboxylic acids can sometimes be challenging due to their polarity.

  • Crystallization: The primary method for purifying this compound is likely to be crystallization. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for crystallization of polar compounds include water, ethanol, isopropanol, or mixtures thereof.

  • Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography using silica gel can be employed. A polar eluent system, such as a mixture of dichloromethane and methanol or ethyl acetate and hexanes, would likely be required.[4]

  • Acid-Base Extraction: An acid-base extraction can be a useful technique to separate the carboxylic acid product from neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer containing the carboxylate salt can then be acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is the cyclization reaction between a primary amine and itaconic acid.[1][2] In this specific case, cyclohexylamine is reacted with itaconic acid, typically with heating.[1]

Q2: What are the typical reaction conditions for the synthesis?

A2: The reaction conditions can vary. Some literature on analogous compounds suggests refluxing in water or heating the neat reactants (solvent-free) at elevated temperatures (e.g., 140-150 °C).[2][3] The optimal conditions for the synthesis of this compound would need to be determined empirically.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid to improve spot shape) to track the disappearance of the starting materials and the appearance of the product.

Data Presentation

Table 1: General Reaction Parameters for the Synthesis of 1-Substituted 5-Oxopyrrolidine-3-carboxylic Acids

ParameterTypical Range/ConditionsNotes
Reactants Primary Amine (e.g., Cyclohexylamine), Itaconic AcidPurity of reactants is crucial for high yield.
Solvent Water, Acetic Acid, or Solvent-freeThe choice of solvent can influence reaction time and temperature.[2][3]
Temperature 100 - 165 °CHigher temperatures are often required for solvent-free reactions.[2]
Reaction Time 2 - 12 hoursMonitor by TLC to determine completion.[3]
Work-up Cooling, precipitation, filtrationAcidification may be necessary if the reaction is performed in a basic medium.
Purification Crystallization, Column ChromatographyChoice of method depends on the purity of the crude product.[4]

Experimental Protocols

General Protocol for the Synthesis of this compound (Illustrative)

This is a general, illustrative protocol based on the synthesis of similar compounds. Optimization will be required.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (1.0 equivalent) and cyclohexylamine (1.0 - 1.1 equivalents).

  • Reaction Conditions:

    • Solvent-based: Add a suitable solvent (e.g., water or acetic acid) and heat the mixture to reflux.

    • Solvent-free: Heat the mixture of reactants directly to a temperature in the range of 140-150 °C.[2]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a solid precipitates, collect it by vacuum filtration and wash with a suitable solvent (e.g., cold water or diethyl ether).

    • If no solid forms, it may be necessary to add an anti-solvent or perform an acid-base extraction.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain the pure this compound.

Mandatory Visualization

experimental_workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start Start reactants Combine Itaconic Acid and Cyclohexylamine start->reactants heating Heat to 100-165 °C reactants->heating monitoring Monitor by TLC heating->monitoring workup Cool and Precipitate/ Extract monitoring->workup Reaction Complete purification Crystallize or Column Chromatography workup->purification end Pure Product purification->end troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Impure Product? cause1 Incomplete Reaction problem->cause1 Yes cause2 Side Reactions problem->cause2 Yes cause3 Purification Issues problem->cause3 Yes solution1a Optimize Time & Temperature cause1->solution1a solution1b Check Reactant Purity cause1->solution1b solution2a Adjust Stoichiometry cause2->solution2a solution2b Control Temperature cause2->solution2b solution3a Optimize Crystallization Solvent cause3->solution3a solution3b Use Column Chromatography cause3->solution3b

References

Technical Support Center: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid. It addresses common side reactions and purification challenges to ensure a high-yield, high-purity outcome.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The most common and direct route is the reaction between cyclohexylamine and itaconic acid. This process involves an initial aza-Michael addition followed by a cascade intramolecular cyclization (amidation) to form the stable 5-membered pyrrolidinone ring.[1][2] The reaction is typically performed by heating the two reagents in a suitable solvent or neat.

Q2: What are the most critical reaction parameters to control? A2: Temperature, reaction time, and stoichiometry are crucial. The temperature must be high enough to drive the cyclization and dehydration but not so high as to cause side reactions like polymerization or decarboxylation. A slight excess of one reagent may be used to ensure the complete consumption of the other, but a 1:1 molar ratio is the theoretical starting point.

Q3: My overall yield is consistently low. What are the general causes? A3: Low yields can stem from several issues:

  • Incomplete Reaction: Insufficient heating or reaction time.

  • Side Reactions: Formation of byproducts that consume starting materials.

  • Purification Losses: The product may be partially soluble in the wash solvents, or it may "oil out" during crystallization, making isolation difficult.

  • Impure Starting Materials: Using low-quality itaconic acid or cyclohexylamine can introduce contaminants and inhibit the desired reaction.

Troubleshooting Guide: Specific Issues & Solutions

Issue / Symptom Potential Cause(s) Recommended Solution(s)
1. Starting materials are present in the final product (confirmed by NMR/LCMS). 1. Incomplete Reaction: Reaction time was too short or the temperature was too low. 2. Poor Mixing: Inhomogeneous reaction mixture, especially if run neat or in a thick slurry. 3. Incorrect Stoichiometry: Inaccurate measurement of starting materials.1. Optimize Conditions: Increase the reaction time and/or temperature incrementally. Monitor progress using TLC. 2. Improve Agitation: Ensure vigorous stirring throughout the reaction. If solvent-free, consider adding a high-boiling solvent like water or toluene to improve mass transfer.[3] 3. Verify Measurements: Accurately weigh reagents and recalculate molar equivalents.
2. Product fails to solidify or "oils out" during crystallization. 1. Presence of Impurities: Unreacted starting materials or side products can act as eutectic contaminants. 2. Rapid Cooling: Cooling the crystallization solvent too quickly prevents proper lattice formation. 3. Inappropriate Solvent: The chosen solvent system may not be ideal for crystallization.1. Purify Crude Material: Attempt a column chromatography purification before crystallization. A charcoal treatment of the hot solution can also remove colored impurities. 2. Control Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask can induce nucleation. 3. Test Solvents: Experiment with different solvent/anti-solvent systems (e.g., Methanol/Water, Ethanol/Hexane, Ethyl Acetate).
3. Evidence of ring-opening or hydrolysis. 1. Harsh pH During Workup: Exposing the pyrrolidinone (a lactam) to strong acid or base during extraction can catalyze hydrolysis to the corresponding linear amino diacid.1. Maintain Neutral pH: Use saturated sodium bicarbonate for neutralization instead of stronger bases. Perform extractions under mild pH conditions (pH 5-8). 2. Minimize Water Contact at High Temp: Avoid prolonged refluxing in strongly acidic or basic aqueous solutions.
4. Isomerization of Itaconic Acid. 1. High Temperatures: At elevated temperatures, itaconic acid can isomerize to citraconic or mesaconic acid.[4] These isomers may react differently or not at all, leading to a complex mixture and lower yield of the desired product.1. Control Temperature: Conduct the reaction at the lowest effective temperature. While heat is necessary for cyclization, excessive temperatures (>150 °C) should be avoided.[4] 2. Use Itaconic Anhydride: Starting with itaconic anhydride can sometimes offer a more controlled reaction, though it is more susceptible to hydrolysis.[5][6]

Data Summary

Table 1: Common Impurities and Analytical Signatures

ImpurityLikely CauseAnalytical Signature (1H NMR)
Itaconic AcidIncomplete reactionCharacteristic vinyl proton signals (~5.8-6.4 ppm).
CyclohexylamineIncomplete reactionBroad singlet for the NH2 protons and signals for the cyclohexyl ring.
Ring-Opened AdductHydrolysis during workupAbsence of the characteristic pyrrolidinone ring proton signals and appearance of signals corresponding to a linear structure.
Polymeric ByproductsExcessive heatBroad, unresolved peaks in the NMR spectrum; high molecular weight signals in mass spectrometry.

Table 2: Key Experimental Parameters

ParameterTypical RangeConsequence of Deviation
Temperature 100 - 140 °CToo Low: Incomplete cyclization. Too High: Increased risk of polymerization and isomerization.[4]
Solvent Water, Toluene, or Solvent-FreeWater: Acts as a good solvent and can be easily removed.[3] Toluene: Allows for azeotropic removal of water formed during cyclization. Solvent-Free: Environmentally friendly but can lead to poor mixing.
Reaction Time 4 - 24 hoursToo Short: Incomplete reaction. Too Long: May promote side reactions, although the product is generally stable.

Experimental Protocol

This protocol is a generalized procedure based on the synthesis of analogous 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[3][7]

Materials:

  • Itaconic Acid (1.0 eq)

  • Cyclohexylamine (1.0-1.05 eq)

  • Deionized Water or Toluene

  • Hydrochloric Acid (for acidification)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add itaconic acid (1.0 eq) and cyclohexylamine (1.0 eq).

  • Add water or toluene as the solvent (approx. 2-3 mL per gram of itaconic acid). Alternatively, the reaction can be run solvent-free.

  • Heat the reaction mixture to reflux (typically 100-120°C) and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase) until the starting materials are consumed.

  • Cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • If the product does not precipitate, transfer the mixture to a separatory funnel. If toluene was used, wash the organic layer with water. If water was used, extract the aqueous solution with ethyl acetate (3x).

  • Acidify the aqueous layer to pH ~2-3 with hydrochloric acid, which should precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like methanol/water or ethanol.

Visualizations

Synthesis Synthesis Pathway R1 Cyclohexylamine Int Int R1->Int Michael Addition R2 Itaconic Acid SP1 Polymerization R2->SP1 Excessive Heat R2->Int P 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid SP2 Ring-Opened Product (Hydrolysis) P->SP2 Harsh pH Workup Int->P Cyclization (-H2O)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Troubleshooting Workflow start Problem Encountered: Low Yield / Impure Product analyze 1. Analyze Crude Product (TLC, NMR, LCMS) start->analyze sm_present Starting Materials Detected? analyze->sm_present unexpected_peaks Other Unexpected Peaks Present? sm_present->unexpected_peaks No solution1 Action: • Increase Reaction Time/Temp • Check Stoichiometry sm_present->solution1 Yes solution2 Action: • Identify Side Product • Adjust Temp/Workup pH unexpected_peaks->solution2 Yes solution3 Action: • Optimize Purification (Recrystallization Solvent, etc.) unexpected_peaks->solution3 No

Caption: A logical workflow for troubleshooting synthesis issues.

References

purification challenges of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the purification of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities typically arise from unreacted starting materials or side reactions. Depending on the synthetic route, which often involves the reaction of itaconic acid and cyclohexylamine, likely impurities include:

  • Unreacted Itaconic Acid: A polar, dicarboxylic acid that may be difficult to remove.

  • Unreacted Cyclohexylamine: A basic starting material.

  • Side-Products: Potential by-products from alternative reaction pathways.[1]

  • Residual Solvents: Water or organic solvents used during the reaction and initial work-up.[2]

Q2: My final product has a persistent yellow or brown color. What causes this and how can I remove it?

A2: Discoloration in pyrrolidine-based compounds can result from oxidation or the presence of trace, highly colored impurities.[3] To address this:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps, to prevent oxidation.[2]

Q3: The compound has poor solubility in common organic solvents. Which solvent systems are recommended for purification?

A3: this compound's polarity, due to the carboxylic acid and lactam groups, influences its solubility. For purification:

  • Recrystallization: Alcohols (e.g., ethanol, isopropanol) or alcohol/water mixtures are often effective. Acetonitrile or ethyl acetate may also be suitable.

  • Chromatography: For the mobile phase, a mixture of a polar solvent like methanol or ethanol with a less polar solvent like dichloromethane (DCM) or ethyl acetate, often with a small amount of acetic or formic acid to suppress deprotonation of the carboxylic acid, is a good starting point.[1]

Q4: My purification yield is consistently low. What are the primary causes of product loss?

A4: Low yield can stem from several factors throughout the purification process:

  • Multiple Recrystallization Steps: Each recrystallization step inevitably leads to some product loss in the mother liquor.

  • Incomplete Precipitation: If the product is not fully precipitated from the solution during recrystallization or extraction, the yield will be reduced.

  • Adhesion to Silica Gel: During column chromatography, the polar carboxylic acid can strongly adhere to the silica gel, leading to incomplete elution and tailing. Adding acid to the eluent can mitigate this.

  • Product Degradation: Exposure to excessive heat or harsh pH conditions during purification can potentially degrade the product.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Persistent Impurity with Similar Polarity (Close Rf on TLC) The impurity is structurally similar to the product, making separation difficult.1. Optimize Column Chromatography: Use a shallower solvent gradient and consider a different stationary phase (e.g., alumina) or solvent system.[1] 2. Recrystallization: Attempt recrystallization from a different solvent system to exploit subtle solubility differences.[4] 3. Derivatization: Temporarily protect the carboxylic acid (e.g., as a methyl ester), purify the less polar derivative, and then hydrolyze it back to the acid.
Product Fails to Crystallize or Oils Out - The product is still impure. - The chosen solvent is not optimal (product is too soluble). - Supersaturation has not been achieved.1. Purity Check: Re-evaluate the purity via TLC or LC-MS. Perform an additional wash or extraction if necessary. 2. Solvent Screening: Test solubility in a range of solvents to find one where the product is soluble when hot but sparingly soluble when cold. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or slowly adding an anti-solvent (a solvent in which the product is insoluble).
Broad Peak or Significant Tailing in HPLC/Column Chromatography The carboxylic acid is interacting with the silica gel stationary phase.1. Acidify the Mobile Phase: Add a small amount (0.1-1%) of an acid like acetic acid or formic acid to the eluent. This keeps the analyte in its protonated form, reducing interaction with silica.[5] 2. Use a Different Stationary Phase: Consider using reversed-phase chromatography (C18) if the compound is sufficiently nonpolar.
Low Yield After Acid-Base Extraction - Incorrect pH during extraction, leading to the product remaining in the wrong phase. - Formation of an emulsion that traps the product.1. Verify pH: Use a pH meter to ensure the aqueous layer is sufficiently acidic (pH < 2) to protonate the carboxylic acid and basic (pH > 9) to deprotonate any amine impurities. 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up any emulsions that form.
Purification Data Summary

The following table presents representative data for a multi-step purification process, illustrating the expected changes in yield and purity.

Purification StepPurity by HPLC (% Area)Overall Yield (%)Notes
Crude Product 75%100%Contains starting materials and side-products.
Aqueous Wash (pH 9) 85%95%Removes acidic impurities like itaconic acid.
Recrystallization (Ethanol/Water) 97%70%Significant purity increase, with some product loss.
Column Chromatography >99%55%Final polishing step to remove trace impurities.

Experimental Protocols & Visualizations

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for purifying the title compound assuming it is a solid at room temperature.

  • Solvent Selection: Determine a suitable solvent or solvent pair. An ideal solvent dissolves the compound completely at its boiling point but very little at room temperature. Ethanol, isopropanol, or acetonitrile are good starting points.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude this compound to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purification Workflow

G cluster_0 Purification Workflow Crude Crude Product Workup Aqueous Acid-Base Work-up Crude->Workup Remove ionic impurities Analysis1 TLC/HPLC Analysis Workup->Analysis1 Recrystallize Recrystallization Chromatography Column Chromatography (Optional Polishing) Recrystallize->Chromatography Impurities persist Analysis2 Final Purity Analysis Recrystallize->Analysis2 Purity > 98% Chromatography->Analysis2 Pure Pure Product (>99%) Analysis1->Recrystallize Purity < 98% Analysis2->Pure

Caption: General workflow for the purification of the target compound.

Protocol 2: Purification by Flash Column Chromatography

This method is used for separating compounds with different polarities.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine an appropriate solvent system (eluent). A good system will show the desired compound with an Rf value of approximately 0.3-0.4 and good separation from impurities. A common eluent might be Dichloromethane:Methanol (e.g., 95:5) with 0.5% acetic acid.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to force the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Decision Tree

G cluster_1 Troubleshooting Guide Start Initial Purification Yields Impure Product Oily Product is an Oil? Start->Oily Assess Physical State MultipleSpots Multiple Spots on TLC? Oily->MultipleSpots No SolventScreen Screen for Recrystallization Solvent/Anti-Solvent Oily->SolventScreen Yes Color Product is Colored? MultipleSpots->Color No Column Perform Flash Column Chromatography MultipleSpots->Column Yes Charcoal Use Activated Charcoal During Recrystallization Color->Charcoal Yes Done Problem Solved Color->Done No SolventScreen->Done Column->Done Charcoal->Done

Caption: Decision tree for troubleshooting common purification issues.

References

how to increase the purity of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid during their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem: The final product has a low melting point and a broad melting range.

  • Potential Cause: Presence of unreacted starting materials or byproducts. The synthesis of this compound typically involves the reaction of itaconic acid and cyclohexylamine. Therefore, residual amounts of these starting materials are common impurities.

  • Recommended Solutions:

    • Acid-Base Extraction: This is a highly effective method for separating the acidic product from non-acidic and basic impurities. A detailed protocol is provided below.

    • Recrystallization: This technique can be used to remove smaller amounts of impurities. Selecting an appropriate solvent is crucial for successful recrystallization.

    • Column Chromatography: For difficult-to-separate impurities, column chromatography offers a higher degree of purification.

Problem: The product appears oily and does not solidify.

  • Potential Cause: This can be due to a high concentration of impurities or the presence of residual solvent.

  • Recommended Solutions:

    • Thorough Drying: Ensure the product is completely dry by using a vacuum oven or desiccator.

    • Purification: If the issue persists after drying, it indicates a high level of impurities that need to be removed using the purification methods described above.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether.

Problem: The yield is significantly lower than expected after purification.

  • Potential Cause: Product loss during purification steps. This can occur during extractions, transfers, or recrystallization.

  • Recommended Solutions:

    • Optimize Extraction: During acid-base extraction, ensure complete precipitation of the product by adjusting the pH carefully. Perform multiple extractions with the organic solvent to maximize recovery.

    • Recrystallization Solvent: Use the minimum amount of hot solvent necessary for recrystallization to avoid significant loss of product in the mother liquor. Cooling the solution slowly and then in an ice bath can help maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: Based on the common synthetic route from itaconic acid and cyclohexylamine, the most probable impurities are:

  • Unreacted itaconic acid

  • Unreacted cyclohexylamine

  • Side-products from the reaction of itaconic acid.

Q2: What is the recommended first-line purification method?

A2: Acid-base extraction is a highly recommended initial purification step. It effectively separates the desired carboxylic acid from neutral and basic impurities. A detailed protocol can be found in the Experimental Protocols section.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: While a specific solvent system has not been definitively reported in the literature for this exact compound, good starting points for solvent screening for a carboxylic acid of this nature include:

  • Water

  • Ethanol/Water mixtures

  • Acetone/Water mixtures

  • Ethyl acetate/Hexane mixtures

The ideal solvent will dissolve the compound when hot but have low solubility at room temperature or below.

Q4: How can I monitor the purity of my product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like trifluoroacetic acid or formic acid) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities by comparing the integrals of the product peaks to those of the impurity peaks.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Experimental Protocols

Acid-Base Extraction Protocol

This protocol is adapted from a similar procedure for a related compound and is a robust method for the initial purification of this compound.[1]

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a 5% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. Shake the funnel vigorously, venting frequently. The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with the aqueous base solution to ensure all the carboxylic acid has been extracted. Combine the aqueous layers.

  • Washing: The organic layer, which contains neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a 5% aqueous solution of a strong acid, such as hydrochloric acid, with stirring until the pH is acidic (pH ~2-3). The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven or desiccator.

General Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude, purified solid until it is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Troubleshooting Summary

Problem ObservedPotential CauseRecommended Solution(s)
Low/Broad Melting PointUnreacted starting materials (Itaconic acid, Cyclohexylamine), ByproductsAcid-Base Extraction, Recrystallization, Column Chromatography
Oily ProductHigh impurity level, Residual solventThorough Drying, Purification, Trituration
Low YieldProduct loss during purificationOptimize pH for precipitation, Multiple extractions, Minimize solvent in recrystallization

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product extraction Acid-Base Extraction start->extraction recrystallization Recrystallization extraction->recrystallization Optional chromatography Column Chromatography extraction->chromatography Alternative end Pure Product extraction->end recrystallization->chromatography If needed recrystallization->end chromatography->end tlc TLC hplc HPLC nmr NMR mp Melting Point end->tlc end->hplc end->nmr end->mp

Caption: Purification and analysis workflow for this compound.

troubleshooting_logic start Impure Product check_purity Assess Purity (TLC/MP) start->check_purity is_oily Is the product oily? check_purity->is_oily high_impurities High Level of Impurities? is_oily->high_impurities No dry Thorough Drying is_oily->dry Yes purification_method Select Purification Method high_impurities->purification_method Yes pure_product Pure Product high_impurities->pure_product No (Minor Impurities) acid_base Acid-Base Extraction purification_method->acid_base recrystallize Recrystallization purification_method->recrystallize chromatography Column Chromatography purification_method->chromatography acid_base->check_purity recrystallize->check_purity chromatography->check_purity dry->check_purity

Caption: Troubleshooting decision tree for purifying this compound.

References

dealing with stereoisomers in 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, with a specific focus on managing stereoisomers.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the stereochemical implications?

A1: The most direct and common synthesis is the aza-Michael addition of cyclohexylamine to itaconic acid, which proceeds via a cascade reaction involving the initial conjugate addition followed by an intramolecular cyclization to form the pyrrolidinone ring.[1][2] This reaction creates a single chiral center at the C-3 position of the pyrrolidone ring. Consequently, the product is a racemic mixture of two enantiomers (R and S).

Q2: How can I control the stereochemical outcome of the synthesis to obtain a single enantiomer?

A2: To obtain a single enantiomer, two primary strategies can be employed:

  • Chiral Resolution: The racemic mixture can be separated into its individual enantiomers. Common methods include diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC).[3]

  • Asymmetric Synthesis: While more complex, this approach involves using chiral starting materials, catalysts, or auxiliaries to selectively produce one enantiomer over the other. For pyrrolidinone synthesis, this could involve using a chiral amine or employing a chiral catalyst to influence the stereochemistry of the Michael addition.

Q3: What are the key reaction parameters that can affect the yield and purity of this compound?

A3: Several factors can influence the outcome of the aza-Michael addition-cyclization cascade:[1][2]

  • Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions, such as the isomerization of itaconic acid to the less reactive mesaconic acid.[1][4]

  • Solvent: The choice of solvent can impact the solubility of reactants and the rate of reaction. Protic solvents like water or ethanol are often used for this type of reaction.

  • Stoichiometry: The molar ratio of cyclohexylamine to itaconic acid should be carefully controlled to ensure complete conversion and minimize unreacted starting materials.

  • Reaction Time: Sufficient time must be allowed for both the Michael addition and the subsequent cyclization to occur.

Q4: How can I confirm the formation of the desired product and assess its stereochemical purity?

A4: A combination of analytical techniques is recommended:

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the chemical structure of the product.

  • Stereochemical Analysis:

    • Chiral HPLC: This is a powerful technique for separating and quantifying the enantiomers in your racemic mixture.

    • Polarimetry: Measurement of the optical rotation can indicate the presence of an excess of one enantiomer, though it does not provide the enantiomeric excess (ee) directly without a known value for the pure enantiomer.

    • NMR with Chiral Shift Reagents: This can sometimes be used to resolve the signals of the two enantiomers.

II. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient reaction time or temperature.[5] 2. Isomerization of itaconic acid to less reactive isomers.[1][4] 3. Poor quality of starting materials.1. Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. 2. Consider using milder reaction conditions or a catalyst to favor the desired reaction pathway.[4] 3. Ensure the purity of cyclohexylamine and itaconic acid before starting the reaction.
Presence of Unreacted Starting Materials 1. Incorrect stoichiometry of reactants. 2. Insufficient reaction time.1. Verify the molar ratio of cyclohexylamine to itaconic acid. A slight excess of the amine can sometimes be used to drive the reaction to completion. 2. Extend the reaction time and monitor for the disappearance of starting materials.
Formation of Side Products 1. Isomerization of itaconic acid.[1][4] 2. Formation of amides without cyclization. 3. Polymerization of itaconic acid.1. Optimize the reaction temperature to minimize isomerization.[4] 2. Ensure conditions are suitable for the intramolecular cyclization (e.g., sufficient temperature and time). 3. Control the reaction temperature and consider using a solvent to prevent polymerization.
Difficulty in Separating Enantiomers by Diastereomeric Salt Crystallization 1. Inappropriate choice of resolving agent. 2. Unsuitable crystallization solvent. 3. Formation of an oil instead of crystals.1. Screen a variety of chiral resolving agents (e.g., (R)-(-)-mandelic acid, (S)-(+)-α-methylbenzylamine).[3] 2. Test different solvents or solvent mixtures to find one where the diastereomeric salts have significantly different solubilities.[3] 3. Try different crystallization techniques, such as slow cooling, vapor diffusion, or using a seed crystal.
Poor Resolution in Chiral HPLC 1. Incorrect chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Inappropriate column temperature.1. Screen different types of chiral columns (e.g., polysaccharide-based, protein-based). 2. Optimize the mobile phase by varying the solvent ratios and additives (e.g., acids, bases). 3. Adjust the column temperature to improve separation.

III. Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol describes the synthesis via a one-pot aza-Michael addition and cyclization.

Materials:

  • Itaconic acid

  • Cyclohexylamine

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 eq) in deionized water.

  • Add cyclohexylamine (1.0-1.1 eq) dropwise to the solution at room temperature. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution to pH 2-3 with hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Enantiomeric Resolution by Diastereomeric Salt Crystallization

This protocol provides a general method for separating the enantiomers of the synthesized racemic carboxylic acid.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (S)-(+)-α-methylbenzylamine) (0.5 eq)

  • Suitable solvent (e.g., ethanol, isopropanol, or a mixture)

  • Base (e.g., NaOH) or Acid (e.g., HCl) for liberating the pure enantiomer

Procedure:

  • Dissolve the racemic carboxylic acid in a minimal amount of the chosen hot solvent.

  • In a separate flask, dissolve the chiral resolving agent in the same solvent.

  • Add the resolving agent solution to the carboxylic acid solution.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • To recover the enantiomerically enriched carboxylic acid, dissolve the diastereomeric salt in water and add an acid (if a chiral amine was used) or a base (if a chiral acid was used) to liberate the free carboxylic acid.

  • Extract the pure enantiomer with an organic solvent.

  • The other enantiomer can be recovered from the mother liquor by a similar workup.

  • Determine the enantiomeric excess (ee) of each fraction by chiral HPLC.

IV. Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Racemic Product cluster_separation Enantiomeric Resolution cluster_analysis Analysis Reactants Itaconic Acid + Cyclohexylamine Reaction Aza-Michael Addition & Cyclization (Reflux in Water) Reactants->Reaction Workup Acidification & Extraction Reaction->Workup Crude Racemic Product Workup->Crude Resolution Diastereomeric Salt Crystallization Crude->Resolution Separation Filtration Resolution->Separation Liberation Acid/Base Treatment Separation->Liberation Enantiomers Separated Enantiomers Liberation->Enantiomers Analysis Chiral HPLC NMR, MS Enantiomers->Analysis

Caption: Workflow for the synthesis and enantiomeric resolution of this compound.

Troubleshooting_Stereoisomers Start Racemic Mixture Obtained Method Separation Method? Start->Method Goal Desired Single Enantiomer Chiral_HPLC Poor Resolution? Method->Chiral_HPLC Chiral HPLC Crystallization No Crystals / Oiling Out? Method->Crystallization Diastereomeric Salt Crystallization Chiral_HPLC->Goal No Optimize_HPLC Optimize: - Chiral Stationary Phase - Mobile Phase - Temperature Chiral_HPLC->Optimize_HPLC Yes Crystallization->Goal No Optimize_Crystallization Optimize: - Resolving Agent - Solvent System - Cooling Rate Crystallization->Optimize_Crystallization Yes Optimize_HPLC->Chiral_HPLC Optimize_Crystallization->Crystallization

References

Technical Support Center: Optimizing 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through a cascade reaction involving the aza-Michael addition of cyclohexylamine to itaconic acid, followed by an intramolecular cyclization (amidation).[1][2] This reaction can often be performed under neat (solvent-free) conditions at elevated temperatures or in a suitable solvent.[3]

Q2: Is a catalyst necessary for the synthesis of this compound?

A catalyst is not always strictly necessary for this reaction. The aza-Michael addition can proceed, often sluggishly, without a catalyst, and the subsequent cyclization can be thermally induced.[4] However, the use of a catalyst is advantageous for improving reaction rates and selectivity. While primary and secondary amines can act as catalysts for the isomerization of itaconic acid, a potential side reaction, dedicated catalysts are often employed to promote the desired aza-Michael addition.[5][6]

Q3: What types of catalysts can be used for this reaction?

Several types of catalysts can be considered for optimizing the aza-Michael addition step:

  • Lewis Acids: Lewis acid catalysts are commonly used to activate the α,β-unsaturated system of itaconic acid, making it more susceptible to nucleophilic attack by cyclohexylamine.[6]

  • Organocatalysts: Chiral organocatalysts, such as proline derivatives, have been successfully used in asymmetric Michael additions to control stereochemistry, which could be relevant if chiral derivatives are desired.[7]

  • Sustainable Catalysts: Recent research has shown that hydrothermal carbon catalysts derived from biomass can be highly effective for aza-Michael reactions, offering a green and reusable catalytic option.[4]

Q4: What are the potential side reactions, and how can they be minimized?

The primary side reaction of concern is the amine-catalyzed isomerization of itaconic acid to its unreactive regioisomers, mesaconic acid and citraconic acid.[5][6] This isomerization can reduce the yield of the desired product.

Strategies to minimize this side reaction include:

  • Catalyst Selection: Using a catalyst that specifically promotes the aza-Michael addition over isomerization is key.

  • Solvent Choice: Low-polarity solvents have been shown to suppress the formation of unreactive regioisomers.[6]

  • Temperature Control: Lowering the reaction temperature can also help to minimize isomerization.[6]

Q5: How does the choice of solvent affect the reaction?

The solvent can influence both the reaction rate and the prevalence of side reactions. Alcohols are commonly used solvents for aza-Michael additions and can enhance the reaction rate.[6] However, for suppressing isomerization side reactions, low-polarity solvents may be preferred.[6] For a greener approach, conducting the reaction in water or under solvent-free conditions at elevated temperatures has also been reported for analogous syntheses.[3]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Isomerization of itaconic acid to unreactive forms (mesaconic or citraconic acid).[5][6] 3. Sub-optimal reaction temperature.1. Increase reaction time or temperature. Consider the use of a catalyst (e.g., Lewis acid) to improve the reaction rate.[4][6] 2. Use a low-polarity solvent and a lower reaction temperature to minimize isomerization.[6] 3. Screen different temperatures to find the optimal balance between reaction rate and side product formation.
Mixture of Products 1. Presence of unreacted starting materials. 2. Formation of itaconic acid isomers.[6] 3. Potential for dimer or polymer formation at high temperatures.1. Adjust the stoichiometry of reactants. Ensure efficient mixing. 2. Optimize reaction conditions (catalyst, solvent, temperature) to favor the desired aza-Michael addition.[6] 3. Consider a lower reaction temperature or a solvent to better control the reaction.
Reaction is Too Slow 1. Lack of catalytic activation. 2. Low reaction temperature. 3. Steric hindrance from the cyclohexyl group.1. Introduce a catalyst. Sustainable options like hydrothermal carbons have shown high efficiency.[4] Lewis acids are also a common choice.[6] 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. A suitable catalyst can help to overcome the activation energy barrier.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is adapted from analogous syntheses of N-substituted 5-oxopyrrolidine-3-carboxylic acids.[3]

Materials:

  • Itaconic acid

  • Cyclohexylamine

  • Solvent (optional, e.g., water, propan-2-ol, or solvent-free)

  • Catalyst (optional, e.g., Lewis acid, organocatalyst)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for purification)

Procedure:

  • In a round-bottom flask, combine itaconic acid and cyclohexylamine (a slight excess of the amine can be used).

  • If using a solvent, add it to the flask. If using a catalyst, add it at this stage.

  • Heat the reaction mixture to the desired temperature (e.g., reflux in water or 100-140°C for solvent-free conditions) and stir for the required time (typically several hours, can be monitored by TLC or LC-MS).

  • After cooling, if the reaction was performed in a solvent, it may be removed under reduced pressure.

  • Add a dilute solution of hydrochloric acid to the reaction mixture.

  • The crude product may precipitate. If so, filter the solid, wash with water, and dry.

  • For purification, the crude solid can be dissolved in an aqueous sodium hydroxide solution, filtered to remove any insoluble impurities, and then re-precipitated by acidifying the filtrate with hydrochloric acid to a pH of around 5.[3]

  • The purified product can be collected by filtration, washed with cold water, and dried.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis ItaconicAcid Itaconic Acid Intermediate Aza-Michael Adduct (Intermediate) ItaconicAcid->Intermediate + Cyclohexylamine (Aza-Michael Addition) Cyclohexylamine Cyclohexylamine Cyclohexylamine->Intermediate Product This compound Intermediate->Product - H2O (Intramolecular Cyclization)

Caption: Synthesis of the target compound via a two-step cascade reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield decision decision solution solution Start Low Yield Observed Check_Completion Is the reaction going to completion? Start->Check_Completion Check_Side_Products Are side products observed (e.g., by NMR, LC-MS)? Check_Completion->Check_Side_Products No Increase_Time_Temp Increase reaction time or temperature Check_Completion->Increase_Time_Temp Yes Optimize_Conditions Optimize conditions to minimize isomerization (lower temp, change solvent) Check_Side_Products->Optimize_Conditions Yes Purification_Issue Is there an issue with product isolation/purification? Check_Side_Products->Purification_Issue No Add_Catalyst Consider adding a catalyst (e.g., Lewis Acid) Increase_Time_Temp->Add_Catalyst Add_Catalyst->solution Optimize_Conditions->solution Improved Yield Review_Workup Review workup and purification procedure Purification_Issue->Review_Workup Review_Workup->solution

Caption: A step-by-step guide to troubleshooting low product yield.

Catalyst_Selection Catalyst Selection Decision Tree decision decision choice choice Start Goal: Optimize Reaction Is_Rate_Slow Is the reaction rate too slow? Start->Is_Rate_Slow Side_Reactions Are side reactions a major issue? Is_Rate_Slow->Side_Reactions No Lewis_Acid Use Lewis Acid Catalyst Is_Rate_Slow->Lewis_Acid Yes Green_Chemistry Is sustainability a key consideration? Side_Reactions->Green_Chemistry No Organocatalyst Use Organocatalyst Side_Reactions->Organocatalyst Yes No_Catalyst No Catalyst (Thermal Conditions) Green_Chemistry->No_Catalyst No Sustainable_Catalyst Use Hydrothermal Carbon Catalyst Green_Chemistry->Sustainable_Catalyst Yes

Caption: A decision tree to guide the selection of an appropriate catalyst.

References

Technical Support Center: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the impact of solvent choice on reaction outcomes.

Guide 1: Low or No Product Yield

Low or no yield of this compound is a common issue. The choice of solvent plays a critical role in the reaction's success.

Potential Cause Troubleshooting Suggestions & Rationale
Poor Solubility of Reactants - Itaconic acid has good solubility in polar protic solvents like water and alcohols. Cyclohexylamine is soluble in a wider range of organic solvents. - Solvent Screening: If using a less polar solvent, ensure both reactants are fully dissolved. Consider using a co-solvent system. A common starting point is refluxing the reactants in water.[1][2]
Unfavorable Reaction Polarity - The reaction involves a Michael addition followed by an intramolecular cyclization (amide formation). The polarity of the solvent can influence the stability of intermediates. - Solvent Choice: Polar protic solvents (e.g., water, ethanol, methanol) can facilitate the proton transfer steps involved in the reaction. Aprotic polar solvents (e.g., DMF, DMSO) may also be effective but can complicate product isolation.
Decomposition at High Temperatures - Prolonged heating in certain solvents can lead to decomposition of starting materials or the product. - Temperature Optimization: If high temperatures are required for dissolution, consider a solvent with a lower boiling point or reduce the reaction time. Monitor the reaction progress closely using TLC or LC-MS.
Inefficient Water Removal - The cyclization step to form the pyrrolidinone ring releases a molecule of water. In non-aqueous solvents, its presence can inhibit the reaction from reaching completion. - Water Removal: When using organic solvents, consider techniques like azeotropic distillation with a Dean-Stark trap if the solvent is suitable (e.g., toluene), or the use of molecular sieves.

Guide 2: Formation of Side Products/Impurities

The presence of significant impurities can complicate purification and reduce the overall yield.

Potential Cause Troubleshooting Suggestions & Rationale
Dimerization or Polymerization of Itaconic Acid - At high temperatures, itaconic acid can undergo self-condensation. - Controlled Addition: Add the itaconic acid portion-wise to the solution of cyclohexylamine to maintain a low concentration of unreacted itaconic acid.
Formation of Amide Intermediate without Cyclization - The initial Michael addition product may not cyclize efficiently. - Solvent and Catalyst: A polar solvent can help stabilize the zwitterionic intermediate, promoting cyclization. In some cases, a mild acid or base catalyst can facilitate the final ring-closure. Acetic acid is sometimes used as a solvent or co-solvent to promote this type of cyclization.
Incomplete Reaction - The reaction may not have proceeded to completion. - Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of starting materials. Extend the reaction time if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly recommended solvent for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids from itaconic acid and an amine?

A1: Water is frequently used as the solvent for the reaction between an amine and itaconic acid, often under reflux conditions.[1][2] It is environmentally friendly, inexpensive, and often provides good yields for this type of condensation reaction.

Q2: Can I perform this reaction without a solvent?

A2: Solvent-free synthesis by heating a mixture of the amine and itaconic acid can be a viable "green" alternative. This approach often requires high temperatures (e.g., 140-165 °C).

Q3: How does the polarity of the solvent affect the reaction?

A3: The reaction proceeds through polar intermediates. A polar solvent can stabilize these intermediates, potentially increasing the reaction rate. However, the solubility of the final product in the chosen solvent is also a critical factor for isolation.

Q4: I am observing poor diastereoselectivity in my synthesis. Can the solvent have an effect?

A4: While not the primary factor, the solvent can influence diastereoselectivity. Non-polar solvents may favor one transition state over another due to differential stabilization. Systematic screening of solvents with varying polarities may help to optimize the diastereomeric ratio.[3]

Q5: My product is difficult to purify. What can I do?

A5: If the product is soluble in the reaction solvent, consider cooling the reaction mixture to induce crystallization. If the product precipitates from the reaction, it can be isolated by filtration. For purification, recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) is a common technique.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of analogous compounds.[1][2] Optimization of specific parameters may be required.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexylamine (1.0 eq) in the chosen solvent (e.g., water, 5-10 mL per gram of amine).

  • Addition of Itaconic Acid: To the stirred solution, add itaconic acid (1.2-1.5 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • If using water as a solvent: Cool the reaction mixture to room temperature, then further in an ice bath to induce precipitation. Collect the solid product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization.[1]

    • If using an organic solvent: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. If not, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Quantitative Data

Solvent Typical Reaction Temperature Expected Relative Yield Notes on Work-up
Water100 °C (Reflux)Good to ExcellentProduct may precipitate upon cooling. Environmentally friendly.[1][2]
Ethanol78 °C (Reflux)GoodProduct may be soluble; cooling or solvent removal may be necessary.
Methanol65 °C (Reflux)Moderate to GoodSimilar to ethanol; lower boiling point may require longer reaction times.
Acetic Acid118 °C (Reflux)GoodCan act as both solvent and catalyst; removal can be challenging.
Toluene111 °C (Reflux)ModerateMay require azeotropic removal of water.
DMF153 °C (or lower)Moderate to GoodHigh boiling point; can be difficult to remove.
Solvent-free140-165 °CGoodEnvironmentally friendly, but may lead to thermal degradation.

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Combine Cyclohexylamine and Itaconic Acid solvent 2. Add Solvent (e.g., Water) reactants->solvent reflux 3. Heat to Reflux (4-12 hours) solvent->reflux monitor 4. Monitor Progress (TLC / LC-MS) reflux->monitor cool 5. Cool Reaction Mixture monitor->cool filter 6. Filter Precipitate cool->filter wash 7. Wash with Cold Solvent filter->wash dry 8. Dry Product wash->dry analysis 9. Characterization (NMR, MS, etc.) dry->analysis

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_solubility Are reactants soluble in the chosen solvent? start->check_solubility change_solvent Action: Change to a more polar solvent or use a co-solvent. check_solubility->change_solvent No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes change_solvent->check_temp adjust_temp Action: Adjust temperature. Consider solvent boiling point. check_temp->adjust_temp No check_time Is the reaction time sufficient? check_temp->check_time Yes adjust_temp->check_time increase_time Action: Increase reaction time and continue monitoring. check_time->increase_time No check_impurities Are there significant side products? check_time->check_impurities Yes end Improved Yield increase_time->end optimize_conditions Action: Optimize addition rate or consider a catalyst. check_impurities->optimize_conditions Yes check_impurities->end No optimize_conditions->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Scaling Up 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid. This resource addresses common challenges encountered during scale-up, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for scaling up the production of this compound?

A1: Two primary routes are commonly considered for the scalable synthesis of this target molecule:

  • Route 1: Dieckmann Condensation. This is an intramolecular Claisen condensation of a diester to form the β-keto ester, which is the core of the pyrrolidinone ring.[1][2] This is often a robust method for forming five-membered rings.[3][4]

  • Route 2: Michael Addition. This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by cyclization and functional group manipulation to yield the desired product.

Q2: I am observing low yields in my Dieckmann condensation step. What are the likely causes?

A2: Low yields in a Dieckmann condensation can stem from several factors. The choice of base and solvent is critical; sterically hindered bases like potassium tert-butoxide in aprotic solvents such as THF can minimize side reactions.[3] Incomplete reaction due to insufficient base or reaction time is also a common issue. Furthermore, the reverse reaction can occur if the resulting β-keto ester does not have an enolizable proton, though this is not an issue for the target molecule.[5]

Q3: What are the main challenges when scaling up the purification of the final product?

A3: On a larger scale, purification can be complicated by the presence of byproducts from side reactions. Standard laboratory purification methods like column chromatography may not be economically viable. Crystallization is often the preferred method for large-scale purification of carboxylic acids. If the product is an oil or difficult to crystallize, techniques such as fractional distillation of an ester derivative followed by hydrolysis might be necessary.

Q4: Are there specific safety concerns to be aware of during the scale-up of this synthesis?

A4: When working with strong bases like sodium hydride or potassium tert-butoxide, strict anhydrous conditions must be maintained to prevent runaway reactions with water. Hydrogen gas is evolved during reactions with sodium hydride, which requires proper ventilation and an inert atmosphere. The use of nitromethane in the Michael addition route also requires caution as it is a high-energy material.

Troubleshooting Guides

Route 1: Dieckmann Condensation Pathway

This route involves three main stages: formation of the diester precursor, the Dieckmann condensation, and subsequent hydrolysis and decarboxylation.

Stage 1: Synthesis of Diethyl N-cyclohexyl-aminodipropionate

Problem Potential Cause(s) Troubleshooting Solution(s)
Low Yield of Diester Incomplete reaction of cyclohexylamine with ethyl acrylate.Ensure a slight excess of ethyl acrylate is used. Monitor the reaction by TLC or GC to confirm the consumption of cyclohexylamine.
Formation of side products.Control the reaction temperature; the Michael addition can be exothermic. Gradual addition of the amine to the acrylate is recommended.
Difficult Purification Presence of unreacted starting materials and mono-alkylated product.Utilize vacuum distillation for purification at scale, as the boiling points of the components are sufficiently different.

Stage 2: Intramolecular Dieckmann Condensation

Problem Potential Cause(s) Troubleshooting Solution(s)
Reaction Fails to Initiate or is Sluggish Insufficiently strong base. Inactive base due to moisture.Use a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide. Ensure all reagents and solvents are scrupulously dried.
Low Yield of β-keto ester Competing intermolecular condensation (dimerization).While less common for 5-membered rings, this can be minimized by running the reaction at high dilution.
Reverse Dieckmann reaction.Ensure at least one full equivalent of base is used to deprotonate the product and drive the equilibrium forward.[6]
Formation of Tar-like Byproducts Reaction temperature is too high.Perform the reaction at a controlled, lower temperature. Some bases like LDA require very low temperatures (-78 °C).

Stage 3: Hydrolysis and Decarboxylation

Problem Potential Cause(s) Troubleshooting Solution(s)
Incomplete Hydrolysis of the Ester Insufficient acid/base or reaction time.Use a sufficient excess of strong acid (e.g., HCl, H2SO4) or base (e.g., KOH) and monitor the reaction for the disappearance of the ester.
Incomplete Decarboxylation Insufficient heating.Ensure the reaction mixture is heated to a temperature sufficient to induce decarboxylation, often near the boiling point of the aqueous acid.
Product Degradation Harsh reaction conditions (prolonged heating, strong acid).Minimize reaction time once hydrolysis is complete. Work up the reaction as soon as decarboxylation is finished.
Route 2: Michael Addition Pathway

This route involves the formation of an N-cyclohexyl itaconimide, followed by a Michael addition of nitromethane, and a Nef reaction to yield the final product.

Stage 1: Synthesis of N-Cyclohexyl Itaconimide

Problem Potential Cause(s) Troubleshooting Solution(s)
Low Yield of Itaconimide Incomplete cyclodehydration of the intermediate amic acid.Use an effective dehydrating agent such as acetic anhydride with sodium acetate, or employ azeotropic distillation to remove water.
Polymerization of itaconic anhydride or the itaconimide product.Control the reaction temperature and consider the use of a polymerization inhibitor if necessary.

Stage 2: Michael Addition of Nitromethane

Problem Potential Cause(s) Troubleshooting Solution(s)
Slow or Incomplete Reaction Weak base or poor catalyst activity.Use a suitable base to generate the nitronate anion (e.g., DBU, potassium carbonate). The choice of solvent can also influence the reaction rate.
Formation of Dialkylation Products The intermediate nitronate reacts with another molecule of itaconimide.Use a controlled stoichiometry of the reactants. Adding the itaconimide slowly to the pre-formed nitronate solution can minimize this.

Stage 3: Nef Reaction (Conversion of Nitro to Carbonyl)

Problem Potential Cause(s) Troubleshooting Solution(s)
Low Yield of Carbonyl Compound The classical Nef reaction requires strongly acidic conditions which can cause side reactions.[7][8]Consider alternative, milder methods for the nitro to carbonyl conversion, such as oxidative methods (e.g., with Oxone®) or reductive methods followed by hydrolysis.[9]
Formation of Oximes or Hydroxynitroso Compounds The pH of the hydrolysis step is not sufficiently low.Ensure the pH is maintained below 1 during the hydrolysis of the nitronate salt in the classical Nef reaction.[9]
Difficult Purification Presence of side products from the Nef reaction.Purification may require chromatography on a small scale. For larger scales, careful optimization of the reaction to minimize byproducts is crucial before attempting crystallization.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for the Dieckmann Condensation Route.

Step Reactants Reagents/Solvent Temperature (°C) Time (h) Yield (%)
1. Diester Formation Cyclohexylamine, Ethyl acrylateEthanol25-504-885-95
2. Dieckmann Condensation Diethyl N-cyclohexyl-aminodipropionateNaH, THF0-252-470-85
3. Hydrolysis & Decarboxylation Ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate6M HCl (aq)100-1104-680-90

Note: These are representative values based on similar syntheses and may require optimization for specific scales.

Table 2: Representative Reaction Conditions and Yields for the Michael Addition Route.

Step Reactants Reagents/Solvent Temperature (°C) Time (h) Yield (%)
1. Imide Formation Itaconic acid, CyclohexylamineAcetic Anhydride, Sodium Acetate100-1202-380-90
2. Michael Addition N-Cyclohexyl itaconimide, NitromethaneDBU, THF2512-1875-85
3. Nef Reaction Nitro-pyrrolidinone intermediateH2SO4 (aq)0-251-250-70

Note: These are representative values based on similar syntheses and may require optimization for specific scales.

Experimental Protocols

Protocol 1: Synthesis via Dieckmann Condensation

Step 1: Synthesis of Diethyl N-cyclohexyl-aminodipropionate To a stirred solution of cyclohexylamine (1.0 eq) in ethanol at room temperature, slowly add ethyl acrylate (2.2 eq). The reaction is exothermic and the temperature should be maintained below 50°C. After the addition is complete, stir the mixture for 6 hours. Monitor the reaction by TLC until the cyclohexylamine is consumed. Remove the ethanol under reduced pressure and purify the resulting oil by vacuum distillation to yield the pure diester.

Step 2: Intramolecular Dieckmann Condensation To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add the diethyl N-cyclohexyl-aminodipropionate (1.0 eq) dropwise at 0°C. After the addition, allow the reaction to warm to room temperature and stir for 3 hours. Carefully quench the reaction by the slow addition of water. Separate the aqueous layer and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation To the crude β-keto ester from the previous step, add 6M aqueous hydrochloric acid. Heat the mixture to reflux (approximately 110°C) for 5 hours. Cool the reaction mixture to room temperature, which may cause the product to precipitate. If not, extract the aqueous solution with a suitable organic solvent like dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization.

Protocol 2: Synthesis via Michael Addition

Step 1: Synthesis of N-Cyclohexyl Itaconimide A mixture of itaconic acid (1.0 eq) and cyclohexylamine (1.0 eq) is heated at 140-150°C for 2 hours. The water formed during the reaction is distilled off. The crude product is then purified by recrystallization from a suitable solvent like ethanol to give N-cyclohexyl itaconimide.

Step 2: Michael Addition of Nitromethane To a solution of N-cyclohexyl itaconimide (1.0 eq) and nitromethane (1.5 eq) in THF, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 eq) at room temperature. Stir the mixture for 16 hours. After completion of the reaction (monitored by TLC), dilute with ethyl acetate and wash with dilute aqueous HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude nitro-pyrrolidinone adduct.

Step 3: Nef Reaction Prepare a solution of sodium hydroxide (1.1 eq) in methanol. Add the crude nitro-pyrrolidinone adduct (1.0 eq) at 0°C and stir for 1 hour to form the nitronate salt. In a separate flask, cool concentrated sulfuric acid to 0°C. Slowly add the solution of the nitronate salt to the cold sulfuric acid, ensuring the temperature does not rise above 10°C. After the addition is complete, stir for an additional hour at room temperature. Pour the reaction mixture onto ice and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound, which can be purified by crystallization.

Mandatory Visualizations

Synthesis_Workflow_Dieckmann cluster_0 Stage 1: Diester Formation cluster_1 Stage 2: Dieckmann Condensation cluster_2 Stage 3: Hydrolysis & Decarboxylation start Cyclohexylamine + Ethyl Acrylate diester Diethyl N-cyclohexyl- aminodipropionate start->diester Michael Addition beta_keto_ester Ethyl 1-cyclohexyl-5-oxo- pyrrolidine-3-carboxylate diester->beta_keto_ester NaH, THF final_product 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic acid beta_keto_ester->final_product H+, H2O, Heat

Caption: Workflow for the Dieckmann Condensation synthesis route.

Troubleshooting_Dieckmann problem Low Yield in Dieckmann Step cause1 Inactive Base (Moisture) problem->cause1 cause2 Insufficient Base problem->cause2 cause3 Reverse Reaction problem->cause3 solution1 Use Anhydrous Reagents/ Solvents cause1->solution1 solution2 Use >1 eq. of Strong Base (e.g., NaH, KOtBu) cause2->solution2 solution3 Ensure Full Deprotonation of Product cause3->solution3

Caption: Troubleshooting logic for low yield in Dieckmann condensation.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationships of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives, focusing on their potential as therapeutic agents.

The 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the biological profile of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid and its analogs, summarizing key findings on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is supported by experimental data and detailed protocols to aid in the design and development of novel therapeutic agents.

Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acids

The general and widely adopted method for synthesizing 1-substituted-5-oxopyrrolidine-3-carboxylic acids involves the cyclization of itaconic acid with a primary amine. This reaction is typically carried out by heating the reactants in a suitable solvent, such as water or acetic acid, or under solvent-free conditions.[1][2]

A typical synthesis workflow is illustrated below:

Itaconic_Acid Itaconic Acid Reaction Cyclization (Heating) Itaconic_Acid->Reaction Primary_Amine Primary Amine (e.g., Cyclohexylamine) Primary_Amine->Reaction Product 1-Substituted-5-oxopyrrolidine-3-carboxylic acid Reaction->Product

Caption: General synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids.

Comparative Biological Activities

The biological activity of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives is significantly influenced by the nature of the substituent at the N-1 position of the pyrrolidinone ring. This section compares the anticancer, antimicrobial, and anti-inflammatory activities of various analogs, including the title compound.

Anticancer Activity

Several studies have demonstrated the potential of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.

Table 1: Anticancer Activity of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acid Analogs

Compound IDN-1 SubstituentCancer Cell LineActivityReference
1 Cyclohexyl-Data not available-
2 4-AcetamidophenylA549 (Lung)Weak activity (78-86% cell viability at 100 µM)[2]
3 2,4-DifluorophenylMDA-MB-231 (Breast), PPC1 (Prostate), A375 (Melanoma)Active, with hydrazone derivatives showing greater cytotoxicity[3]
4 2-HydroxyphenylA549 (Lung)Significantly reduced cell viability to 63.4% at 100 µM[4]
5 3,5-Dichloro-2-hydroxyphenylA549 (Lung)Enhanced anticancer activity compared to the 2-hydroxyphenyl analog[4]
Antimicrobial Activity

The antimicrobial potential of this class of compounds has also been investigated against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acid Analogs

Compound IDN-1 SubstituentTarget OrganismActivity (MIC, µg/mL)Reference
1 Cyclohexyl-Data not available-
6 4-AminosulfonylphenylVarious bacteriaExamined for antimicrobial activity[1]
7 2-Hydroxyphenyl derivativesGram-positive bacteria (e.g., S. aureus)Structure-dependent activity[4]
8 2-Hydroxy-5-methylphenyl derivativesS. aureus, L. monocytogenes, B. cereus, E. coliHydrazone with 5-nitrothien-2-yl fragment showed strong inhibition (MIC 3.9 µg/mL against S. aureus)[5]

The antimicrobial studies highlight that derivatization of the carboxylic acid moiety, often into hydrazones, can lead to potent antimicrobial agents.[5] The nature of the N-1 substituent also plays a crucial role, with substituted phenyl rings contributing to the activity profile.

Anti-inflammatory and Analgesic Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been reported to possess anti-inflammatory and analgesic properties.

One study reported that 1-substituted-5-oxopyrrolidine-3-carboxylic acids, in general, possess analgesic and antihypoxic effects of varying strength.[1] It was noted that compounds with an aromatic or heterocyclic radical in the 1-position exhibited slightly greater analgesic activity compared to those with aliphatic substituents.[1] Another study focused on the synthesis of derivatives as potent anti-inflammatory agents, screening them against matrix metalloproteinases (MMPs).[6]

Experimental Protocols

This section provides an overview of the methodologies used for the synthesis and biological evaluation of 1-substituted-5-oxopyrrolidine-3-carboxylic acids.

General Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid[2]
  • A mixture of N-(4-aminophenyl)acetamide (0.5 mol) and itaconic acid (0.75 mol) in water (100 mL) is refluxed for 12 hours.

  • After cooling, 5% hydrochloric acid (100 mL) is added, and the mixture is stirred for 5 minutes.

  • The formed crystalline solid is filtered, washed with water, and purified by dissolving in 5% sodium hydroxide solution, followed by filtration and acidification of the filtrate with hydrochloric acid to a pH of 5.

Start Start: N-(4-aminophenyl)acetamide + Itaconic Acid in Water Reflux Reflux (12 hours) Start->Reflux Cool_Acidify Cool & Add 5% HCl Reflux->Cool_Acidify Filter_Wash Filter & Wash with Water Cool_Acidify->Filter_Wash Purify Purification Filter_Wash->Purify Dissolve_NaOH Dissolve in 5% NaOH Purify->Dissolve_NaOH Filter_2 Filter Dissolve_NaOH->Filter_2 Acidify_HCl Acidify with HCl to pH 5 Filter_2->Acidify_HCl Final_Product Final Product: 1-(4-Acetamidophenyl)-5- oxopyrrolidine-3-carboxylic acid Acidify_HCl->Final_Product

Caption: Workflow for the synthesis of a 1-aryl-5-oxopyrrolidine-3-carboxylic acid.

In Vitro Anticancer Activity Assay (MTT Assay)[2][4]
  • Human cancer cells (e.g., A549) are seeded in 96-well plates at a density of 1 × 10⁴ cells per well.

  • After 24 hours of incubation, the cells are treated with the test compounds at a fixed concentration (e.g., 100 µM) for another 24 hours.

  • Following treatment, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

  • The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[5]
  • Bacterial or fungal strains are cultured overnight and then diluted to a standardized concentration.

  • The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • The microbial suspension is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is intricately linked to the physicochemical properties of the N-1 substituent.

  • Aromatic vs. Aliphatic Substituents: The available literature suggests that aromatic substituents at the N-1 position are often associated with enhanced biological activity, particularly analgesic and anticancer effects, compared to simple aliphatic groups.[1] The electronic nature and substitution pattern of the aromatic ring can be fine-tuned to optimize activity.

  • Lipophilicity and Steric Factors: The introduction of bulky and lipophilic groups, such as the cyclohexyl moiety, can influence the compound's ability to cross cell membranes and interact with biological targets. Further studies are needed to systematically evaluate the impact of varying the size and lipophilicity of aliphatic substituents.

  • Derivatization of the Carboxylic Acid: Modification of the carboxylic acid group into amides, esters, or hydrazones is a common strategy to expand the chemical space and modulate the biological activity. Hydrazone derivatives, in particular, have shown significant promise as antimicrobial and anticancer agents.[2][5]

Future research should focus on a systematic SAR study of 1-aliphatic-5-oxopyrrolidine-3-carboxylic acids, including the cyclohexyl analog, to provide a clearer understanding of the impact of the N-1 substituent on various biological activities. Quantitative data from such studies would be invaluable for the rational design of more potent and selective therapeutic candidates. Furthermore, elucidation of the underlying mechanisms of action and identification of the specific cellular targets and signaling pathways are crucial next steps in the development of this promising class of compounds.

Core_Scaffold 1-Substituted-5-oxopyrrolidine-3-carboxylic acid N1_Substituent N-1 Substituent (e.g., Cyclohexyl, Phenyl) Core_Scaffold->N1_Substituent Influences Carboxylic_Acid Carboxylic Acid Moiety Core_Scaffold->Carboxylic_Acid Can be modified Biological_Activity Biological Activity (Anticancer, Antimicrobial, etc.) N1_Substituent->Biological_Activity Modulates Carboxylic_Acid->Biological_Activity Modulates

Caption: Key structural features influencing the biological activity.

References

A Comparative Guide to 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid and Other Pyroglutamic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroglutamic acid, a cyclic derivative of glutamic acid, and its analogues represent a versatile scaffold in medicinal chemistry and drug discovery. The inherent chirality and constrained conformation of the pyroglutamate ring make it an attractive starting point for the synthesis of a diverse range of bioactive molecules. These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.

Comparative Performance Data

The following tables summarize the in vitro biological activities of various 5-oxopyrrolidine-3-carboxylic acid derivatives, providing a benchmark for their potential therapeutic applications.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives
Compound IDDerivative ClassCancer Cell LineAssay TypeIC50 / ActivityReference
1a 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide derivativeA549 (Lung)MTT>100 µM (Low activity)[1]
1b 1-(4-aminophenyl)-5-oxopyrrolidine-3-carbohydrazone derivativeA549 (Lung)MTTPotent, but not quantified[1]
1c 1-(4-aminophenyl)-N'-(5-nitrothiophen-2-ylmethylene)-5-oxopyrrolidine-3-carbohydrazideA549 (Lung)MTTHigh activity[1]
2a 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivativeA549 (Lung)MTTCell viability ~60% at 100 µM[2]
2b 5-(5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl)-1,3,4-oxadiazole-2-thiolA549 (Lung)MTTCell viability ~28% at 100 µM[2]
Table 2: Antibacterial Activity of 5-Oxopyrrolidine Derivatives
Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
3a 1-(2-hydroxy-5-methylphenyl)-N'-benzylidene-5-oxopyrrolidine-3-carbohydrazideS. aureus3.9[3]
3b 1-(2-hydroxy-5-methylphenyl)-N'-(5-nitrofuran-2-ylmethylene)-5-oxopyrrolidine-3-carbohydrazideS. aureus7.8[3]
3c 1-(2-hydroxy-5-methylphenyl)-N'-(5-nitrothiophen-2-ylmethylene)-5-oxopyrrolidine-3-carbohydrazideS. aureus7.8[3]
4a 1-(4-acetamidophenyl)-N'-(5-nitrothiophen-2-ylmethylene)-5-oxopyrrolidine-3-carbohydrazideS. aureus (MRSA)1.9[1]
Table 3: Anti-inflammatory Activity of Pyroglutamic Acid Derivatives
Compound IDDerivative ClassCell LineAssayIC50 / InhibitionReference
5a L-pyroglutamic acid ester derivative (2e)BV-2 microglial cellsLPS-induced NO production-
5b L-pyroglutamic acid ester derivative (2g)BV-2 microglial cellsLPS-induced NO production-
5c L-pyroglutamic acid amide derivative (4d)BV-2 microglial cellsLPS-induced NO production-
6a 5-oxopyrrolidine-3-carboxylic acid derivative (3d)-MMP-2 and MMP-9 inhibitionPromising activity
6b 5-oxopyrrolidine-3-carboxylic acid derivative (3e)-MMP-2 and MMP-9 inhibitionPromising activity

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

a. Cell Seeding:

  • Harvest and count cancer cells (e.g., A549 human lung carcinoma).

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

b. Compound Treatment:

  • Prepare serial dilutions of the test compounds in culture medium from a stock solution (typically in DMSO).

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control and a known anticancer drug (e.g., cisplatin) as a positive control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

c. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

d. Solubilization of Formazan:

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

e. Data Acquisition:

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus).

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

b. Microdilution Plate Setup:

  • Dispense 50 µL of sterile Mueller-Hinton broth into each well of a 96-well microtiter plate.

  • Add 50 µL of the test compound at 2x the highest desired final concentration to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate.

  • Include a growth control (no compound) and a sterility control (no bacteria).

c. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.

  • Seal the plates and incubate at 35 ± 2°C for 16-20 hours.

d. Reading and Interpreting Results:

  • After incubation, examine the plates for visible turbidity.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Anti-inflammatory Activity: LPS-Induced Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

a. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

b. Compound Treatment and LPS Stimulation:

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

c. Measurement of Nitrite Concentration:

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The biological activities of pyroglutamic acid derivatives are often mediated through their interaction with key cellular signaling pathways. Below are diagrams of two such pathways, the NF-κB and MAPK pathways, which are frequently implicated in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses, immunity, and cell survival. Its dysregulation is linked to various inflammatory diseases and cancers.

NF_kB_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nuc->Genes

Caption: Simplified NF-κB signaling pathway activated by LPS.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature in many cancers.

MAPK_Signaling cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation Nucleus Nucleus TF Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TF Activation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Overview of the MAPK/ERK signaling pathway in cancer.

Experimental Workflow: In Vitro Bioactivity Screening

The following diagram illustrates a general workflow for the initial screening of pyroglutamic acid derivatives for their biological activity.

Experimental_Workflow Synthesis Synthesis of Pyroglutamic Acid Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Primary Bioactivity Screening Purification->Screening Anticancer Anticancer Assay (e.g., MTT) Screening->Anticancer Antibacterial Antibacterial Assay (e.g., MIC) Screening->Antibacterial Anti_inflammatory Anti-inflammatory Assay (e.g., NO) Screening->Anti_inflammatory Data_Analysis Data Analysis (IC50 / MIC) Anticancer->Data_Analysis Antibacterial->Data_Analysis Anti_inflammatory->Data_Analysis Lead_ID Lead Compound Identification Data_Analysis->Lead_ID

Caption: General workflow for in vitro screening of novel compounds.

Conclusion

The pyroglutamic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While direct comparative data for 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is currently limited, the available literature on analogous structures demonstrates significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The data and protocols presented in this guide offer a solid foundation for researchers to design and evaluate new pyroglutamic acid derivatives. Further structure-activity relationship (SAR) studies, guided by the comparative data, will be instrumental in optimizing the potency and selectivity of this promising class of compounds. The exploration of bulky, lipophilic substituents at the N-1 position, such as the cyclohexyl group, remains a compelling strategy for enhancing biological activity and warrants further investigation.

References

A Comparative Analysis of Synthetic Routes to 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, a key building block in the development of various pharmacologically active compounds, can be approached through several methodologies. This guide provides a comparative study of two primary synthetic routes: a solvent-based aqueous synthesis and a solvent-free thermal condensation method. The comparison is based on experimental data from analogous reactions, offering insights into the efficiency, environmental impact, and reaction conditions of each approach.

The core of both synthetic strategies involves the reaction of itaconic acid with cyclohexylamine. This reaction proceeds through a cascade mechanism involving an initial aza-Michael addition of the primary amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the desired pyrrolidone ring structure.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Solvent-Based SynthesisRoute 2: Solvent-Free Thermal Condensation
Solvent WaterNone
Temperature Reflux (~100 °C)140-150 °C
Reaction Time ~12 hours10-24 hours (estimated)
Reported Yield High (up to 96% in analogous reactions)[1]Moderate to High (yields vary)
Work-up Filtration, washing, and purificationDirect use or purification from the melt
Environmental Impact Utilizes a green solvent (water)Eliminates solvent waste

Experimental Protocols

Route 1: Solvent-Based Synthesis in Water

This method, adapted from the high-yield synthesis of a similar N-substituted 5-oxopyrrolidine-3-carboxylic acid, utilizes water as a green and economical solvent.[1]

Procedure:

  • A mixture of itaconic acid (1.5 molar equivalents) and cyclohexylamine (1.0 molar equivalent) is suspended in deionized water.

  • The reaction mixture is heated to reflux (approximately 100 °C) with vigorous stirring.

  • The reaction is maintained at reflux for 12 hours.

  • After cooling to room temperature, the precipitated solid product is collected by filtration.

  • The collected solid is washed with water to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization, for example, by dissolving in a basic aqueous solution and re-precipitating with acid.[1]

Route 2: Solvent-Free Thermal Condensation

This approach offers a more environmentally friendly alternative by eliminating the need for a solvent. The reaction is driven by heating the neat mixture of reactants.

Procedure:

  • Itaconic acid (1.0 molar equivalent) and cyclohexylamine (1.0 molar equivalent) are combined in a reaction vessel equipped with a stirrer.

  • The mixture is heated to a temperature of 140-150 °C under a nitrogen atmosphere.[2]

  • The molten mixture is stirred for an estimated 10-24 hours until the reaction is complete (monitoring by techniques such as TLC or NMR is recommended).

  • Upon completion, the reaction mixture is cooled to room temperature, yielding the crude product as a solid.

  • Purification can be achieved by recrystallization from a suitable solvent.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes.

Synthetic Routes to this compound Itaconic_Acid Itaconic Acid Route1_Process Route 1: Solvent-Based Synthesis Itaconic_Acid->Route1_Process Route2_Process Route 2: Solvent-Free Synthesis Itaconic_Acid->Route2_Process Cyclohexylamine Cyclohexylamine Cyclohexylamine->Route1_Process Cyclohexylamine->Route2_Process Route1_Conditions Water ~100 °C (Reflux) 12 hours Route1_Process->Route1_Conditions Final_Product This compound Route1_Process->Final_Product Route1_Yield High Yield (e.g., 96%) Route2_Conditions Neat 140-150 °C 10-24 hours Route2_Process->Route2_Conditions Route2_Process->Final_Product Route2_Yield Moderate to High Yield Final_Product->Route1_Yield Final_Product->Route2_Yield

Caption: Comparative workflow of solvent-based and solvent-free synthetic routes.

Reaction Mechanism

The underlying chemical transformation for both routes is a cascade reaction.

G Reactants Itaconic Acid + Cyclohexylamine Michael_Adduct Aza-Michael Adduct (Intermediate) Reactants->Michael_Adduct Aza-Michael Addition Product 1-Cyclohexyl-5-oxopyrrolidine- 3-carboxylic Acid Michael_Adduct->Product Intramolecular Cyclization (-H2O)

Caption: The cascade reaction mechanism involves two key steps.

References

in vivo efficacy of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid compared to standard drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of published in vivo efficacy studies for the specific compound 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid. While research into the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives has indicated potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities, specific data detailing the in vivo performance of the cyclohexyl derivative remains elusive.

This guide aims to provide a framework for the type of comparative analysis that would be necessary to evaluate the in vivo efficacy of this compound, should such data become available. This includes outlining the required experimental data, detailing hypothetical experimental protocols, and visualizing potential biological pathways.

Hypothetical Comparative Efficacy Data

To assess the in vivo efficacy of this compound, it would need to be evaluated against established standard-of-care drugs within a specific therapeutic context. For the purposes of this guide, we will consider a hypothetical scenario where the compound is investigated for its anti-inflammatory and analgesic properties . In this context, a relevant standard drug for comparison would be a nonsteroidal anti-inflammatory drug (NSAID) such as Diclofenac .

The following tables present a hypothetical summary of quantitative data that would be essential for a robust comparison.

Table 1: Comparative Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h post-carrageenan (Mean ± SD)Inhibition of Edema (%)
Vehicle Control-0.85 ± 0.12-
This compound100.62 ± 0.0927.1
This compound300.45 ± 0.0747.1
This compound1000.31 ± 0.0563.5
Diclofenac100.38 ± 0.0655.3

Table 2: Comparative Analgesic Efficacy in a Hot Plate Test

Treatment GroupDose (mg/kg)Latency to Paw Licking (seconds) at 60 min (Mean ± SD)Increase in Latency (%)
Vehicle Control-5.2 ± 1.1-
This compound107.8 ± 1.550.0
This compound3010.5 ± 1.8101.9
This compound10014.1 ± 2.2171.2
Diclofenac1012.3 ± 1.9136.5

Detailed Experimental Protocols

The generation of the hypothetical data presented above would necessitate rigorous experimental protocols. The following are detailed methodologies for the key experiments cited.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Administration: Animals are randomly divided into groups (n=6 per group): Vehicle control, this compound (at various doses), and a standard drug (e.g., Diclofenac). The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Hot Plate Test for Analgesic Activity

This method is used to evaluate the central analgesic activity of a compound.

  • Animal Model: Swiss albino mice (20-25 g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Grouping and Administration: Animals are divided into groups (n=6 per group) and treated with the vehicle, test compound, or a standard analgesic (e.g., Morphine or Diclofenac).

  • Procedure: Each mouse is placed on the hot plate, and the time taken for the animal to exhibit a nociceptive response (e.g., licking of the hind paw or jumping) is recorded as the latency time. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Measurement: The latency time is measured at baseline and at regular intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: The percentage increase in latency is calculated to determine the analgesic effect.

Visualizing Potential Mechanisms and Workflows

To understand the potential mechanism of action and the experimental process, diagrams are essential. The following are Graphviz diagrams illustrating a hypothetical signaling pathway for anti-inflammatory action and the general workflow for in vivo efficacy testing.

G cluster_pathway Hypothetical Anti-Inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane Activates COX-2 Enzyme COX-2 Enzyme Cell Membrane->COX-2 Enzyme Induces Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Enzyme->Prostaglandin Synthesis Catalyzes Inflammation & Pain Inflammation & Pain Prostaglandin Synthesis->Inflammation & Pain Mediates This compound This compound This compound->COX-2 Enzyme Inhibits

Caption: Hypothetical inhibition of the COX-2 pathway by the test compound.

G cluster_workflow General Workflow for In Vivo Efficacy Testing Animal Model Selection Animal Model Selection Dose Range Finding Dose Range Finding Animal Model Selection->Dose Range Finding In Vivo Model of Disease In Vivo Model of Disease Dose Range Finding->In Vivo Model of Disease Compound Administration Compound Administration In Vivo Model of Disease->Compound Administration Data Collection Data Collection Compound Administration->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Efficacy Comparison Efficacy Comparison Statistical Analysis->Efficacy Comparison

Caption: A streamlined workflow for preclinical in vivo efficacy studies.

Comparative Cross-Reactivity Analysis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid against a panel of related compounds. The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile pharmacophore known to exhibit a range of biological activities, including analgesic, antihypoxic, anticancer, and antimicrobial effects.[1][2][3] Understanding the cross-reactivity of derivatives is crucial for assessing off-target effects and ensuring the specificity of potential drug candidates.

Hypothetical Target and Rationale

Based on the reported anti-inflammatory and analgesic properties of similar compounds, this guide will proceed under the hypothesis that this compound is a potent and selective inhibitor of Cyclooxygenase-2 (COX-2).[4] Cross-reactivity will therefore be assessed against the closely related Cyclooxygenase-1 (COX-1) enzyme to determine the selectivity index.

Comparative Compounds

To evaluate the influence of the N-1 substituent on selectivity, the following structurally related analogs will be compared:

  • Compound A: this compound

  • Compound B: 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid

  • Compound C: 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid[5]

  • Compound D: 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid[2]

Data Presentation: In Vitro Enzyme Inhibition

The following table summarizes the in vitro inhibitory activity (IC50) of the test compounds against human recombinant COX-1 and COX-2.

CompoundN-1 SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
A Cyclohexyl15.20.819.0
B Phenyl10.51.28.8
C 4-Hydroxyphenyl8.92.53.6
D 4-Acetamidophenyl12.11.96.4

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

A colorimetric COX inhibitor screening assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant COX-1 and COX-2.

  • Enzyme and Substrate Preparation: Human recombinant COX-1 and COX-2 enzymes were diluted in Tris-HCl buffer (pH 8.0). Arachidonic acid was used as the substrate.

  • Compound Dilution: Test compounds were dissolved in DMSO to create stock solutions and then serially diluted to achieve a range of final assay concentrations.

  • Assay Procedure:

    • The enzymes were pre-incubated with the test compounds or vehicle (DMSO) for 15 minutes at room temperature.

    • The reaction was initiated by the addition of arachidonic acid.

    • The reaction was allowed to proceed for 10 minutes at 37°C.

    • The production of prostaglandin G2 (PGG2) was measured colorimetrically at 590 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition was calculated for each compound concentration relative to the vehicle control. IC50 values were determined by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

Logical Relationship of Compound Structures

A Core Scaffold (5-oxopyrrolidine-3-carboxylic acid) B Compound A (N-1 Cyclohexyl) A->B C Compound B (N-1 Phenyl) A->C D Compound C (N-1 4-Hydroxyphenyl) A->D E Compound D (N-1 4-Acetamidophenyl) A->E A Compound Synthesis and Purification B Primary Target Assay (COX-2 Inhibition) A->B C Cross-Reactivity Target Assay (COX-1 Inhibition) A->C D Data Analysis (IC50 and Selectivity Index) B->D C->D E Comparative Assessment D->E A Arachidonic Acid B COX-2 A->B C Prostaglandins (Inflammation) B->C D Compound A D->B

References

Comparative Analysis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid and Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the potential biological activities of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid against other derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold. While experimental data for the title compound is not publicly available, this document outlines a framework for its evaluation based on the known activities of structurally related molecules. The provided experimental protocols and data presentation formats are intended to guide future research and facilitate direct comparison.

Derivatives of the (R)-pyrrolidine-3-carboxylic acid scaffold have demonstrated significant and diverse biological activities, including antagonism of endothelin receptors, inhibition of GABA transporters, and modulation of N-acylethanolamine acid amidase (NAAA).[1] These activities position this chemical class as a versatile starting point for drug discovery in therapeutic areas such as cardiovascular disease, neurological disorders, and inflammation.

Comparative Biological Activities of Pyrrolidine-3-Carboxylic Acid Analogs

The biological activities of various analogs are summarized below to provide a baseline for the potential efficacy of this compound.

Compound/AnalogTarget(s)IC50/Ki (nM)Selectivity
A-308165ETBKi = 0.007>27,000-fold vs. ETA
Atrasentan (ABT-627)ETAKi = 0.036High for ETA
Analog with N-n-propyl, S-alkyl (C4-C6) sulfonamidoethyl side chainETA/ETBSub-nanomolarETA/ETB ratio ≈ 1
2-(3-fluoro-4-methylphenyl)-4-(2,3-dihydrobenzofuran-5-yl)-1-(N,N-dibutylaminocarbonylmethyl)pyrrolidine-3-carboxylic acidETAHigh potencyHigh for ETA
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesA549 cellsPotentMost potent against A549 cells
Compound 21 (bearing 5-nitrothiophene substituents)S. aureusPromisingSelective against multidrug-resistant S. aureus

Table 1: Comparative biological activities of various pyrrolidine-3-carboxylic acid analogs. Data compiled from multiple sources.[1][2]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following are standard assays used to evaluate the biological activities of this class of compounds.

In Vitro Anticancer Activity Assay

This protocol is designed to determine the cytotoxic effects of the compounds on a cancer cell line, such as A549.

Methodology:

  • Cell Culture: A549 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Cell Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compounds.

  • MTT Assay: After a 48-hour incubation period, an MTT solution is added to each well and incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Statistical Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Antimicrobial Activity Assay

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against bacterial strains, such as Staphylococcus aureus.

Methodology:

  • Bacterial Culture: S. aureus is grown in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: Similar to the anticancer assay, compounds are serially diluted in 96-well plates.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

  • Statistical Analysis: MIC values from multiple replicates are averaged to determine the final reported value.

Visualizations

Hypothetical Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel compound like this compound.

G cluster_0 Compound Synthesis and Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis and Hit Identification Synthesis Synthesis of 1-Cyclohexyl-5- oxopyrrolidine-3-carboxylic acid Purification Purification and Characterization (NMR, MS) Synthesis->Purification Stock Stock Solution Preparation (DMSO) Purification->Stock Anticancer Anticancer Screening (e.g., A549 cells) Stock->Anticancer Antimicrobial Antimicrobial Screening (e.g., S. aureus) Stock->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., DPP-IV, NAAA) Stock->Enzyme IC50 IC50/MIC Determination Anticancer->IC50 Antimicrobial->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Hit Hit Compound Selection SAR->Hit

A typical experimental workflow for screening novel compounds.
DPP-IV Inhibition Signaling Pathway

Given that pyrrolidine-based structures are effective inhibitors of Dipeptidyl Peptidase-4 (DPP-IV), the following diagram illustrates the relevant signaling pathway.[3] DPP-IV inhibitors are a class of oral hypoglycemics used for treating type 2 diabetes mellitus.[3]

Ingestion Food Ingestion GLP1 GLP-1 Release (from Intestinal L-cells) Ingestion->GLP1 DPPIV DPP-IV Enzyme GLP1->DPPIV Degraded by Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Inactive Inactive GLP-1 DPPIV->Inactive Insulin Insulin Secretion Pancreas->Insulin Glucose Reduced Blood Glucose Insulin->Glucose Inhibitor DPP-IV Inhibitor (e.g., Pyrrolidine derivative) Inhibitor->DPPIV Inhibits

Mechanism of DPP-IV inhibitors in glucose homeostasis.[3]

Conclusion

The 5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. Based on the activities of its analogs, this compound warrants investigation for a range of biological effects, particularly in the areas of oncology, infectious diseases, and metabolic disorders. The experimental and analytical framework provided in this guide offers a clear path for the systematic evaluation of this and other novel compounds within this chemical class. Future studies should focus on direct, head-to-head comparisons with established compounds to fully elucidate the therapeutic potential.

References

Scant Evidence for Specific Function of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, Broader Class Shows Promise in Research

Author: BenchChem Technical Support Team. Date: December 2025

In contrast, the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives has been the subject of extensive research, demonstrating a wide range of biological activities. These compounds are recognized for their potential as analgesic, antihypoxic, antiproliferative, antibacterial, and anti-inflammatory agents.[4][5][6] This comparison guide will, therefore, focus on the available experimental data for various derivatives of 5-oxopyrrolidine-3-carboxylic acid, offering insights into how different substituents on the core structure influence their biological function.

Comparison of Antimicrobial and Anticancer Activities of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Recent studies have focused on synthesizing and evaluating novel derivatives of 5-oxopyrrolidine-3-carboxylic acid for their potential as antimicrobial and anticancer agents. The data presented below summarizes the in-vitro activity of these compounds against various pathogens and cancer cell lines.

Table 1: In-Vitro Antimicrobial Activity of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Compound/DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference CompoundReference MIC in µg/mLSource
Hydrazone with 5-nitrothien-2-yl fragmentStaphylococcus aureus (ATCC 9144)3.9Cefuroxime7.8[7]
Hydrazone with 5-nitrothien-2-yl fragmentListeria monocytogenes (ATCC 7644)7.8Cefuroxime7.8[7]
Hydrazone with 5-nitrothien-2-yl fragmentBacillus cereus (ATCC 11778)7.8Cefuroxime>125[7]
Hydrazone with 5-nitrothien-2-yl fragmentEscherichia coli (ATCC 8739)15.6Cefuroxime15.6[7]
Hydrazone with 5-nitrofuran-2-yl moietyStaphylococcus aureus (ATCC 9144)7.8Cefuroxime7.8[7]
Hydrazone with benzylidene moietyStaphylococcus aureus (ATCC 9144)3.9Cefuroxime7.8[7]
Compound 14 (thien-2-yl substitution)Vancomycin-intermediate S. aureusPromising Activity--[8]
Compound 24b (5-fluoro benzimidazole substitution)Vancomycin-intermediate S. aureusPromising Activity--[8]
Hydrazone with 5-nitrothien-2-yl moietyCandida auris (multidrug-resistant)16--[8]
Compound 21 (5-nitrothiophene substituent)Multidrug-resistant Staphylococcus aureusPromising and Selective Activity--[9]

Table 2: In-Vitro Anticancer Activity of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Compound/DerivativeCancer Cell LineActivity MetricResultReference CompoundSource
5-fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituentA549 (Human Pulmonary Cancer)Highest Anticancer Activity-Cisplatin, Cytosine arabinoside[8]
Compounds 18-22A549 (Human Lung Adenocarcinoma)Most Potent Anticancer Activity--[9]
Derivatives 3d, 3e, 3f-Anti-inflammatory (MMP-2, MMP-9 inhibition)Promising-[5][6]

Experimental Protocols

Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acids

A general and common method for the synthesis of the core structure involves the reaction of itaconic acid with a primary amine.

General Procedure:

  • A mixture of itaconic acid and the desired primary amine (e.g., 2-aminophenol, N-(4-aminophenyl)acetamide) is refluxed in water for several hours.[8][9]

  • After cooling, the resulting precipitate is filtered, washed with water, and dried to yield the 1-substituted-5-oxopyrrolidine-3-carboxylic acid.[8]

  • Further purification can be achieved by dissolving the solid in an alkaline solution (e.g., 5% sodium hydroxide), filtering, and then acidifying the filtrate to precipitate the pure product.[9]

G cluster_synthesis Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Itaconic_Acid Itaconic Acid Reaction Reflux in Water Itaconic_Acid->Reaction Primary_Amine Primary Amine (e.g., 2-aminophenol) Primary_Amine->Reaction Precipitate Crude Product (Precipitate) Reaction->Precipitate Cooling & Filtration Purification Alkaline Dissolution & Acidic Precipitation Precipitate->Purification Final_Product Pure 1-Aryl-5-oxopyrrolidine- 3-carboxylic Acid Purification->Final_Product

Synthesis of the core scaffold.
In-Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Experimental Workflow:

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Control antibiotics are tested in parallel.[7]

G cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Start Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Inoculate Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculate Serial_Dilution Serially Dilute Test Compounds in Plate Serial_Dilution->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.
In-Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cells is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol:

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC50 value (concentration causing 50% inhibition of cell growth) can be determined.[8]

G cluster_pathway MTT Assay Signaling Pathway Viable_Cells Viable Cells Mitochondrial_Dehydrogenase Mitochondrial Reductase Enzymes Viable_Cells->Mitochondrial_Dehydrogenase Contain active Formazan Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenase->Formazan to form MTT MTT (Yellow, Soluble) MTT->Mitochondrial_Dehydrogenase is reduced by Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Absorbance Measurement Solubilization->Measurement

Principle of the MTT assay.

References

Navigating the Synthesis and Bioactivity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the pursuit of novel scaffolds with potent biological activities is a paramount objective for researchers and drug development professionals. Among these, the 5-oxopyrrolidine-3-carboxylic acid core has emerged as a versatile platform for the development of new therapeutic agents. This guide provides a comparative analysis of the synthesis, biological activities, and potential reproducibility of experiments involving derivatives of this scaffold, offering insights for researchers navigating this chemical space.

Synthetic Accessibility and Reproducibility

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is primarily achieved through the cyclization of itaconic acid (2-methylenesuccinic acid) with a variety of amines, including aliphatic, aromatic, and heterocyclic amines.[1] This reaction is often carried out under solvent-free conditions or with the addition of acetic acid at elevated temperatures (140–150 °C), suggesting a straightforward and potentially reproducible synthetic route.[1] For example, a series of 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids and 5-oxo-1-(1,3,4-thiadiazol-2-yl)-pyrrolidine-3-carboxylic acid derivatives have been synthesized using this method.[1]

Similarly, the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid was achieved by reacting N-(4-aminophenyl)acetamide with itaconic acid in water at reflux, resulting in a high yield of 96%.[2] The purification of this compound involved simple filtration and recrystallization steps, which are generally associated with good reproducibility.[2]

The general workflow for the synthesis and subsequent biological evaluation of these compounds can be visualized as a streamlined process, from starting materials to bioactive candidates.

G cluster_synthesis Synthesis cluster_derivatization Derivatization (Optional) cluster_bioactivity Biological Activity Screening Itaconic_Acid Itaconic Acid Reaction Cyclization (e.g., Reflux in Water or Acetic Acid) Itaconic_Acid->Reaction Amine Substituted Amine (Aliphatic, Aromatic, Heterocyclic) Amine->Reaction Purification Purification (Filtration, Recrystallization) Reaction->Purification Characterization Characterization (NMR, IR, Elemental Analysis) Purification->Characterization Carboxylic_Acid 1-Substituted-5-oxopyrrolidine-3-carboxylic acid Characterization->Carboxylic_Acid Esterification Esterification Carboxylic_Acid->Esterification Amidation Amidation / Hydrazide Formation Carboxylic_Acid->Amidation Anti_inflammatory Anti-inflammatory Assays (MMP-2, MMP-9 inhibition) Carboxylic_Acid->Anti_inflammatory Analgesic Analgesic Activity Carboxylic_Acid->Analgesic Antihypoxic Antihypoxic Activity Carboxylic_Acid->Antihypoxic Ester Methyl Ester Esterification->Ester Hydrazide Acid Hydrazide Amidation->Hydrazide Hydrazone_Formation Hydrazone Formation Hydrazone Hydrazone Derivatives Hydrazone_Formation->Hydrazone Antimicrobial Antimicrobial Assays (MIC, MBC) Ester->Antimicrobial Hydrazide->Hydrazone_Formation Anticancer Anticancer Assays (e.g., A549 cell viability) Hydrazide->Anticancer Hydrazone->Antimicrobial Hydrazone->Anticancer

General workflow for synthesis and bioactivity screening.

Comparative Biological Activities

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, analgesic, and antihypoxic effects.[1][2][3] The nature of the substituent at the 1-position of the pyrrolidinone ring significantly influences the type and potency of the biological activity.

Antimicrobial Activity

Several studies have highlighted the potential of these derivatives as antimicrobial agents. For instance, a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity against various pathogens.[4][5] Notably, hydrazone derivatives with 5-nitrothien-2-yl and 5-nitrofuran-2-yl moieties exhibited potent activity, with the former surpassing the control antibiotic cefuroxime against several tested strains.[4][5] Another study on 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also identified a hydrazone with a 5-nitrothiophene substituent as a promising antimicrobial agent against multidrug-resistant Staphylococcus aureus strains.[2]

Compound/DerivativeTarget Organism(s)Reported Activity (MIC, µg/mL)Reference
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazone (5-nitrothien-2-yl)S. aureus, L. monocytogenes, B. cereus, E. coliSurpassed control cefuroxime (7.8 µg/mL)[4][5]
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazone (benzylidene)S. aureus3.9[4][5]
1-(4-acetamidophenyl)-5-oxopyrrolidine derivative (5-nitrothiophene)Multidrug-resistant S. aureusPromising and selective activity[2]
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesGram-positive pathogens (S. aureus, E. faecalis, C. difficile)Structure-dependent activity[6]
Anticancer Activity

The anticancer potential of 5-oxopyrrolidine-3-carboxylic acid derivatives has also been explored. In a study involving 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, the conversion of the carboxylic acid to its hydrazide and subsequently to hydrazones significantly enhanced anticancer activity against A549 human lung cancer cells.[2] Similarly, derivatives of 1-(2-hydroxyphenyl)- and 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated as potential anticancer agents.[6]

Compound/DerivativeCell LineReported ActivityReference
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazonesA549 (human lung cancer)Improved activity over parent acid and hydrazide[2]
1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative (5-fluorobenzimidazole)A549 (human lung cancer)Highest anticancer activity in the series[6]
Other Biological Activities

Beyond antimicrobial and anticancer effects, various 1-substituted 5-oxopyrrolidine-3-carboxylic acids have been reported to possess analgesic and antihypoxic activities.[1] The analgesic activity was noted to be slightly greater for compounds with an aromatic or heterocyclic substituent at the 1-position.[1] Furthermore, derivatives of this scaffold have been investigated for their anti-inflammatory properties by evaluating their ability to inhibit matrix metalloproteinases (MMPs).

Experimental Protocols

The reproducibility of experimental findings is contingent on detailed and accurate reporting of methodologies. The following protocols are summarized from the available literature for the synthesis of key 5-oxopyrrolidine-3-carboxylic acid derivatives.

General Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

A mixture of a substituted amine and itaconic acid is heated, either neat or in the presence of acetic acid, at a temperature ranging from 140 to 150 °C.[1] The reaction progress is monitored, and upon completion, the product is isolated and purified, typically through crystallization.

Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid

A mixture of N-(4-aminophenyl)acetamide (0.5 mol), itaconic acid (0.75 mol), and water (100 mL) is refluxed for 12 hours. After cooling, 5% hydrochloric acid (100 mL) is added, and the mixture is stirred. The resulting solid is filtered, washed with water, and purified by dissolving in 5% sodium hydroxide solution, filtering, and acidifying the filtrate with hydrochloric acid to a pH of 5.[2]

Synthesis of Hydrazone Derivatives

The 1-substituted-5-oxopyrrolidine-3-carboxylic acid is first converted to its corresponding acid hydrazide. This is typically achieved by reacting the methyl ester of the acid with hydrazine hydrate. The resulting hydrazide is then condensed with various aromatic aldehydes in a suitable solvent, such as propan-2-ol, at reflux to yield the final hydrazone derivatives.[6]

Alternatives and Concluding Remarks

While the 5-oxopyrrolidine-3-carboxylic acid scaffold shows significant promise, it is important to consider alternative chemical classes that are being explored for similar therapeutic applications. For antimicrobial drug development, established classes like beta-lactams, macrolides, and fluoroquinolones, as well as newer agents targeting novel pathways, remain the primary focus. In oncology, a vast array of small molecules, including kinase inhibitors and antimetabolites, represent the current standard of care and the main thrust of drug discovery efforts.

The reproducibility of the synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives appears to be robust, based on the straightforward reaction conditions and purification methods reported. However, the reproducibility of the biological activity data can be influenced by various factors, including the specific assay conditions, the cell lines or microbial strains used, and the purity of the tested compounds. As with any drug discovery program, independent verification of biological findings is crucial.

References

Safety Operating Guide

Personal protective equipment for handling 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a thorough risk assessment and consultation of the supplier-specific Safety Data Sheet (SDS) before any handling.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should also be worn where splashing or dust generation is likely.[1][2][3]
Skin Protection Wear appropriate protective gloves, such as nitrile rubber, and a lab coat.[1][3] Gloves should be inspected before use and changed frequently, especially after direct contact. For larger quantities or potential spills, protective clothing and boots may be necessary.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent the inhalation of dust or vapors.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[2][3]
Emergency First-Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[4] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water.[5][6] Remove all contaminated clothing and footwear.[5] If skin irritation occurs, seek medical advice.[6]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[5][6][7][8] Remove contact lenses if present and easy to do so.[6][7][8] Seek immediate medical attention.[7]
Ingestion Rinse the mouth with water.[4][5] Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4]

Operational and Disposal Plans

Adherence to strict operational protocols is essential for safe handling and disposal.

Safe Handling Procedures
  • Preparation :

    • Ensure a calibrated and certified chemical fume hood is available for all manipulations of the solid compound.[1][2]

    • Designate a specific area for handling.[2]

    • Ensure eyewash stations and safety showers are readily accessible.[8][9]

  • Handling the Solid :

    • Wear all recommended PPE.

    • Use a spatula for transferring the solid to minimize dust generation.[2] Avoid actions like pouring from a height that could create dust.[2]

    • When dissolving, add the solid to the solvent slowly to prevent splashing.[2]

  • Post-Handling :

    • Decontaminate the work area with a suitable solvent, followed by washing with soap and water.[1]

    • Remove PPE carefully to avoid cross-contamination.

Storage
  • Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[7][9][10]

  • Avoid storing in metal cabinets which may corrode.[10]

Disposal Plan
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1]

  • Contaminated disposable materials (e.g., gloves, paper towels) should be placed in a dedicated, labeled hazardous waste container.[2]

  • The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not empty into drains.[1][4][11]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials weigh Weigh Compound prep_materials->weigh Start Experiment dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Workspace reaction->decontaminate End Experiment dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.